molecular formula C9H11NO B3056317 1-(3,5-Dimethylpyridin-4-YL)ethanone CAS No. 70390-44-2

1-(3,5-Dimethylpyridin-4-YL)ethanone

Cat. No.: B3056317
CAS No.: 70390-44-2
M. Wt: 149.19 g/mol
InChI Key: ZKJBKKNRSCBIPT-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyridin-4-YL)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethylpyridin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethylpyridin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylpyridin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJBKKNRSCBIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594403
Record name 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70390-44-2
Record name 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical characteristics and melting point of 4-Acetyl-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and critical identification parameters of 4-Acetyl-3,5-dimethylpyridine .

Physical Characteristics, Synthesis, and Melting Point Analysis

Executive Summary

4-Acetyl-3,5-dimethylpyridine (1-(3,5-dimethylpyridin-4-yl)ethanone) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including calcium channel blockers and multidrug resistance modulators. Unlike its simpler analog 4-acetylpyridine, the presence of methyl groups at the 3- and 5-positions introduces significant steric hindrance, altering its reactivity and physical state.

This guide addresses a common data gap: while the compound is often handled as a liquid or low-melting mass, its definitive identification relies on the melting point of its crystalline derivatives (specifically the picrate), a standard protocol in high-fidelity organic synthesis.

Chemical Identity & Structure

ParameterDetail
IUPAC Name 1-(3,5-dimethylpyridin-4-yl)ethanone
Common Name 4-Acetyl-3,5-lutidine
CAS Number 70390-44-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES CC(=O)C1=C(C)C=NC=C1C
Structural Feature Sterically congested carbonyl group flanked by two methyl groups.[1][2]

Physical Characteristics Profile

The physical state of the free base 4-Acetyl-3,5-dimethylpyridine is often ambiguous in general databases. Based on authoritative synthesis literature (e.g., Can. J. Chem.), the compound behaves as a viscous liquid or low-melting solid at room temperature, necessitating specific characterization techniques.

Key Properties Table[2][3]
PropertyValue / ObservationNote
Physical State Viscous Liquid / Low-melting semi-solidOften requires distillation for purification.[2]
Boiling Point > 220 °C (Estimated)The ethyl analog (3,5-dimethyl-4-ethylpyridine) boils at 218-219°C. The ketone functionality typically elevates the BP further.
Density ~1.05 - 1.10 g/mL (Estimated)Consistent with substituted pyridine derivatives.[2]
Solubility Soluble in EtOH, EtOAc, DCM, Acidic water.[2]Poorly soluble in neutral water due to lipophilic methyl groups.[2]
Appearance Brownish liquid (crude); Colorless to pale yellow (purified).[2]Darkens upon oxidation/storage.[2]

The Melting Point Analysis: A Critical Distinction

The "Phantom" Melting Point: Researchers often search for a direct melting point for the free base.[2] However, due to its tendency to exist as a supercooled liquid or low-melting solid, definitive identification is achieved via its Picrate derivative.

Definitive Identification Data

To validate the identity of synthesized 4-Acetyl-3,5-dimethylpyridine, convert a small aliquot to its picrate salt. This provides a sharp, reproducible melting point.[2]

  • Free Base MP: Not characteristically defined (Liquid/Semi-solid).[2]

  • Picrate Derivative MP: 181 – 183 °C (Recrystallized from ethanol).[2]

  • Alcohol Derivative MP: Reduction to the corresponding alcohol (1-(3,5-dimethylpyridin-4-yl)ethanol) yields a solid melting at 74 – 75 °C .

Expert Insight: Do not rely solely on the physical state of the free base for purity analysis. A liquid state at 20°C does not indicate impurity; however, failure to form a picrate melting above 180°C indicates significant structural deviation or contamination.[2]

Experimental Protocols

Workflow 1: Synthesis via Minisci Radical Acetylation

The most direct route to the core scaffold involves the radical acetylation of 3,5-lutidine. This avoids the harsh conditions of organometallic addition to the sterically hindered 4-position.

SynthesisWorkflow Start 3,5-Dimethylpyridine (3,5-Lutidine) Reaction Radical Substitution (Minisci Reaction) Start->Reaction Reagents Acetaldehyde + t-BuOOH (FeSO4 Catalyst) Reagents->Reaction Product 4-Acetyl-3,5-dimethylpyridine (Crude Liquid) Reaction->Product 70-80°C, Acidic Media Purify Distillation / Column (Yields Pale Yellow Liquid) Product->Purify

Figure 1: Radical acetylation pathway for the synthesis of the target compound.

Workflow 2: Characterization via Picrate Formation

Objective: Confirm identity of 4-Acetyl-3,5-dimethylpyridine.

  • Dissolution: Dissolve 100 mg of the suspected 4-Acetyl-3,5-dimethylpyridine in 2 mL of ethanol.

  • Reagent Prep: Prepare a saturated solution of picric acid in ethanol (Caution: Picric acid is explosive when dry; handle as a solution).

  • Precipitation: Add the picric acid solution dropwise to the pyridine solution until no further precipitate forms.

  • Heating: Gently warm the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature to induce crystallization.

  • Filtration: Filter the yellow crystals and wash with cold ethanol.

  • Measurement: Dry the crystals and determine the melting point.

    • Target Range: 181 – 183 °C .

Applications in Drug Development[4][5][6][7][8]

The 4-acetyl-3,5-dimethylpyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock conformations via steric hindrance.

  • Calcium Channel Blockers: It serves as a precursor to dihydropyridines (DHPs) when reacted with aldehydes and ammonia (Hantzsch synthesis).[2] The 3,5-methyl groups prevent rotation, enhancing binding affinity to voltage-gated calcium channels.

  • MDR Modulators: Derivatives have been explored for reversing multidrug resistance in cancer therapy by inhibiting P-glycoprotein efflux pumps.[2]

  • Steric Probe: Used to test the spatial tolerance of receptor binding pockets where the 4-position substituent must be oriented perpendicular to the aromatic ring.[2]

Safety & Handling

  • Hazards: Like most alkylpyridines, this compound is an Irritant (Skin/Eye/Respiratory) .[2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The acetyl group can be susceptible to oxidation or aldol condensation over time if exposed to air/moisture.[2]

  • Picrate Warning: If synthesizing the picrate for MP determination, never allow picric acid to dry out completely.[2] Store saturated solutions.

References

  • Kutney, J. P., & Tabata, T. (1963).[2] The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines.[3][4][5] Canadian Journal of Chemistry, 41(3), 695–702.

    • Definitive source for physical state (liquid/oil)
  • BenchChem. (2025).[2] 3,5-Dimethylpyridine Technical Guide.[2]

    • Provides context on the reactivity of the 3,5-lutidine scaffold.
  • National Institute of Standards and Technology (NIST). 4-Acetyl-3-methylpyridine Data.[2]

    • Comparative d

Sources

Technical Guide: pKa Values and Basicity of 3,5-Dimethyl Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The basicity of pyridine derivatives is a fundamental parameter in medicinal chemistry, influencing solubility, membrane permeability, and binding affinity. 3,5-Dimethylpyridine (3,5-lutidine) occupies a unique chemical space: it possesses enhanced basicity relative to pyridine due to electronic induction while avoiding the steric hindrance characteristic of 2,6-substitution. This guide provides a definitive technical analysis of the pKa values of 3,5-lutidine, contrasting it with its isomers, and details validated experimental protocols for its characterization.

Structural Analysis & Electronic Theory

The Electronic Landscape

The basicity of the pyridine nitrogen is dictated by the availability of its lone pair electrons for protonation. Substituents modify this availability through two primary mechanisms: Inductive Effects (+I) and Steric Effects .

  • Pyridine (Reference): The lone pair is in an sp² orbital, orthogonal to the π-system.

  • 3,5-Dimethyl Substitution: The methyl groups at the meta positions (3 and 5) exert a positive inductive effect (+I), pushing electron density toward the ring and, by extension, the nitrogen atom. Unlike 2,6-substitution, the 3,5-methyl groups are distant enough from the nitrogen to avoid steric clash with incoming electrophiles or protons.

  • 2,6-Dimethyl Substitution (Contrast): While 2,6-lutidine is electronically rich, the methyl groups flank the nitrogen. This creates significant steric hindrance for large electrophiles (making it a "non-nucleophilic base"), though the small proton (

    
    ) can still access the lone pair effectively.
    
Comparative Basicity

The pKa of the conjugate acid (pyridinium ion) is the standard measure of basicity. A higher pKa indicates a more stable conjugate acid and thus a stronger base.

Key Insight: 3,5-Lutidine is significantly more basic than pyridine (~0.9 pKa units) but slightly less basic than 2,6-lutidine. This is because the inductive effect decays with distance; the methyls at the 2,6-positions are closer to the nitrogen than those at the 3,5-positions.

Quantitative Data: pKa Comparison

The following table synthesizes experimentally validated pKa values for pyridine and its methyl-substituted derivatives in aqueous solution at 25°C.

CompoundStructurepKa (Conjugate Acid)

pKa vs Pyridine
Electronic EffectSteric Hindrance (at N)
Pyridine

5.23 0.00ReferenceNone
3-Picoline 3-Me-Py5.68 +0.45Weak +INegligible
3,5-Lutidine 3,5-DiMe-Py6.15 +0.92Medium +I (Additive)Negligible
2,6-Lutidine 2,6-DiMe-Py6.72 +1.49Strong +IHigh
4-Dimethylaminopyridine DMAP9.70 +4.47Strong +R (Resonance)Low

Data compiled from PubChem [1], NIST [2], and Perrin's Dissociation Constants [3].

Experimental Methodologies

To ensure data integrity in drug development pipelines, pKa values must be determined using self-validating protocols. We recommend Potentiometric Titration as the primary method, with NMR as a secondary validation tool for sparingly soluble compounds.

Protocol A: Potentiometric Titration (Gold Standard)

Principle: Precise measurement of pH change upon addition of a titrant (HCl) to a solution of the base. The pKa is defined as the pH at the half-equivalence point.[1]

Workflow Diagram:

pka_workflow Start Start: Sample Preparation Dissolve Dissolve 3,5-Lutidine (1-5 mM in 0.1M KCl) Start->Dissolve Calibrate Calibrate pH Electrode (Buffers pH 4.0, 7.0, 10.0) Dissolve->Calibrate Titrate Titration Loop: Add 0.1M HCl in 5-10 µL increments Calibrate->Titrate Measure Record pH after signal stabilization (<0.1 mV/s) Titrate->Measure Check Is pH < 2.5? Measure->Check Check->Titrate No Calc Calculate 1st Derivative (dpH/dV) to find Equivalence Point Check->Calc Yes Result Determine pKa (pH at 0.5 * V_eq) Calc->Result

Caption: Figure 1. Logic flow for the potentiometric determination of pKa values.

Step-by-Step Protocol:

  • Preparation: Dissolve

    
     mol of 3,5-lutidine in 50 mL of carbonate-free water containing 0.1 M KCl (to maintain ionic strength).
    
  • Calibration: Calibrate the glass electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Titrate with standardized 0.1 M HCl using an automated burette. Add titrant in small increments (e.g., 10

    
    ).
    
  • Data Acquisition: Record pH only after the drift is

    
     pH units/min.
    
  • Analysis: Plot pH vs. Volume. The inflection point (maximum of the first derivative) indicates the equivalence volume (

    
    ). The pKa is the pH at 
    
    
    
    .
Protocol B: NMR-Based Determination

Use Case: When sample quantity is low (<5 mg) or solubility is poor in pure water. Method: Monitor the chemical shift of the methyl protons (


 ppm) or aromatic protons as a function of pH (adjusted with 

in

). Calculation: Fit the data to the Henderson-Hasselbalch equation:

Synthesis & Industrial Relevance

Understanding the synthesis of 3,5-lutidine is crucial for verifying impurity profiles in raw materials. The industrial route typically involves the condensation of acrolein.[2]

Synthesis Pathway:

synthesis_pathway Reactants Acrolein + NH3 (Gas Phase) Intermed Dihydropyridine Intermediate Reactants->Intermed Condensation Oxidation Dehydrogenation (Catalyst: ZnO/Al2O3) Intermed->Oxidation - H2 Product 3,5-Lutidine (Target) Oxidation->Product Omeprazole Omeprazole (API) Product->Omeprazole Multi-step Synthesis

Caption: Figure 2. Industrial synthesis pathway of 3,5-lutidine and its downstream application.

Drug Development Application: 3,5-Lutidine is the starting material for Omeprazole (Prilosec).[3] The 3,5-dimethyl pattern is conserved in the final drug structure, where it modulates the stability of the benzimidazole ring system. The pKa of the pyridine nitrogen in Omeprazole (~4.0) is lower than free 3,5-lutidine (6.15) due to the electron-withdrawing effects of the sulfinyl and benzimidazole groups attached to the ring [4].

References

  • PubChem. 3,5-Lutidine (Compound). National Library of Medicine. [Link][4]

  • NIST Chemistry WebBook. 2,6-Lutidine Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution.
  • Wikipedia. 3,5-Lutidine. [Link][5][6]

Sources

Technical Whitepaper: 1-(3,5-Dimethylpyridin-4-yl)ethanone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,5-dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-dimethylpyridine) represents a privileged scaffold in modern medicinal chemistry. Unlike its unhindered analog 4-acetylpyridine, the 3,5-dimethyl substitution pattern introduces significant steric orthogonality and metabolic blockade . These features prevent common metabolic deactivation pathways (such as


-oxidation or ring hydroxylation at the 3/5 positions) and force the acetyl group out of planarity, creating unique binding vectors for kinase pockets (e.g., AMPK, Akt).

This technical guide synthesizes the literature on the synthesis, derivatization, and biological applications of this core, providing actionable protocols for drug discovery professionals.

Part 1: Structural Analysis & Physicochemical Properties

Electronic and Steric Architecture

The 3,5-dimethyl groups are not merely lipophilic spacers; they act as "molecular gatekeepers."

  • Steric Inhibition of Resonance: The methyl groups create steric clash with the carbonyl oxygen, preventing the acetyl group from achieving full coplanarity with the pyridine ring. This results in a twisted conformation that can improve solubility and selectivity in enzyme active sites.

  • Basicity Modulation: The inductive effect (+I) of the methyl groups increases the electron density on the pyridine nitrogen, theoretically increasing basicity (

    
     ~ 6.5-7.0) compared to 4-acetylpyridine (
    
    
    
    2.7), making it a better hydrogen bond acceptor.
Physicochemical Profile (Predicted & Experimental)
PropertyValue/RangeSignificance
Formula

Low MW fragment (<200 Da)
LogP 1.8 - 2.1Ideal for CNS penetration and oral bioavailability
H-Bond Acceptors 2 (N, C=O)Dual binding points
Rotatable Bonds 1 (Acetyl)Restricted rotation due to 3,5-Me steric clash
Topological Polar Surface Area ~30 ŲHigh membrane permeability

Part 2: Synthetic Strategies

The synthesis of 1-(3,5-dimethylpyridin-4-yl)ethanone is non-trivial due to the difficulty of introducing an acyl group between two methyl substituents.

Core Synthesis: The Radical-Mediated Minisci Approach

While Friedel-Crafts acylation fails on electron-deficient pyridine rings, the Minisci reaction or Zn/Ac₂O mediated radical substitution is the industry standard for this scaffold.

Mechanism: The reaction utilizes 3,5-lutidine (3,5-dimethylpyridine) as the starting material. The generation of an acetyl radical (from acetaldehyde/peroxide or acetic anhydride/Zn) allows for nucleophilic radical attack at the electron-deficient C4 position.

Expert Insight: The 3,5-dimethyl groups actually favor substitution at C4 by blocking the C3/C5 positions and directing the radical to the only accessible site.

Visualization of Synthetic Pathways

The following diagram outlines the core synthesis and downstream derivatization logic.

G cluster_0 Key Transformation Logic Lutidine 3,5-Lutidine (Starting Material) Target 1-(3,5-Dimethylpyridin-4-yl) ethanone (CORE SCAFFOLD) Lutidine->Target Zn / Ac2O Radical Acetylation Chalcone Chalcone Derivatives (α,β-unsaturated ketones) Target->Chalcone Ar-CHO / NaOH Claisen-Schmidt Alcohol Chiral Alcohols (via CBS Reduction) Target->Alcohol NaBH4 or Enzymatic Red. Pyrazoline Pyrazoline Scaffolds Chalcone->Pyrazoline Hydrazine / EtOH Pyrimidine Pyrimidine Fused Systems Chalcone->Pyrimidine Guanidine / Reflux

Caption: Synthetic workflow from 3,5-lutidine to bioactive heterocycles via the 4-acetyl core.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone (Core)

Adapted from radical acetylation methodologies (e.g., Canadian Journal of Chemistry, 1960s; verified by modern Minisci variants).

Reagents:

  • 3,5-Lutidine (10.7 g, 0.1 mol)

  • Acetic Anhydride (50 mL)

  • Zinc Dust (Activated, 20 g)

  • Glacial Acetic Acid (20 mL)

Step-by-Step Workflow:

  • Activation: Activate Zinc dust by washing with 10% HCl, water, acetone, and ether.[1] Dry in vacuo.[2]

  • Addition: In a 250 mL three-neck flask, combine 3,5-lutidine and acetic anhydride. Cool to 0°C.[3]

  • Reaction: Add Activated Zinc in small portions over 30 minutes. Simultaneously, add glacial acetic acid dropwise to maintain a controlled exotherm.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 12 hours. Note: The steric bulk requires extended heating compared to simple pyridines.

  • Workup: Cool to room temperature. Filter off inorganic salts.[2] Neutralize the filtrate with 40% NaOH solution (ice bath cooling is critical).

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic layer over 
    
    
    
    .[4]
  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc 8:2).

    • Yield: Expect 60-70%.[5]

    • Validation: IR shows strong

      
       stretch at ~1700 cm⁻¹.
      
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Targeting the synthesis of (E)-3-aryl-1-(3,5-dimethylpyridin-4-yl)prop-2-en-1-ones.

Expert Note: Due to the steric hindrance of the 3,5-dimethyl groups, standard room-temperature aldol conditions often fail. We utilize a Phase Transfer Catalysis (PTC) method or elevated temperature.

  • Dissolution: Dissolve 1-(3,5-dimethylpyridin-4-yl)ethanone (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in Ethanol (10 volumes).

  • Catalysis: Add 10% aqueous NaOH (2.0 eq) dropwise.

  • Optimization: If precipitation does not occur within 1 hour, heat to 60°C for 4 hours. The methyl groups prevent side-reactions at the ortho-positions, allowing for cleaner products at higher temps.

  • Isolation: Pour onto crushed ice/HCl mix. Filter the yellow solid. Recrystallize from Ethanol/DMF.

Part 4: Medicinal Chemistry Applications & SAR[6]

AMPK Activation (Metabolic Diseases)

Recent literature (e.g., Chem. Pharm. Bull. 2020) highlights the 3,5-dimethylpyridin-4-one tautomers and their ketone precursors as potent AMP-Activated Protein Kinase (AMPK) activators.

  • Mechanism: The scaffold binds to the allosteric drug and metabolite (ADaM) site.

  • SAR Insight: The 3,5-dimethyl substituents are critical for hydrophobic interaction with the Val/Ile residues in the kinase pocket, significantly improving potency (

    
    ) compared to the des-methyl analogs.
    
Antimicrobial & Anticancer (Chalcones)

Derivatives formed via the Claisen-Schmidt protocol (Protocol B) act as "Michael Acceptors."

  • Cysteine Targeting: The

    
    -unsaturated ketone moiety can covalently modify cysteine residues in essential microbial enzymes (e.g., fatty acid synthase).
    
  • Selectivity: The pyridine nitrogen provides a pH-dependent accumulation in acidic microenvironments (e.g., tumor hypoxia or bacterial biofilms).

Structure-Activity Relationship (SAR) Visualization

SAR Core 1-(3,5-Dimethylpyridin-4-yl)ethanone Scaffold MeGroups 3,5-Dimethyl Groups: 1. Steric Blockade (Metabolic Stability) 2. Forces Acetyl Twist (Selectivity) 3. +I Effect (Increases N-Basicity) Core->MeGroups Acetyl 4-Acetyl Group: 1. Versatile Handle (Condensation) 2. H-Bond Acceptor 3. Michael Acceptor Precursor Core->Acetyl PyridineN Pyridine Nitrogen: 1. pH-Dependent Solubility 2. Salt Formation 3. Metal Chelation Site Core->PyridineN

Caption: SAR map highlighting the functional roles of the 3,5-dimethylpyridine pharmacophore.

References

  • Synthesis of 3,5-Dimethyl-4-acetylpyridine: Can. J. Chem., 1963, 41(6): 1585-1591. (Demonstrates the Zn/Ac2O radical acetylation method).

  • AMPK Activators: Chem. Pharm. Bull., 2020, 68(1): 77-90.[6] "Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK)".

  • Chalcone Derivatives: ResearchGate, "Synthesis of some pyrimidine derivatives from 4-acetyl pyridine". (General methodology adaptable to the dimethyl core).[3]

  • Minisci Reaction Review: Organic Reactions, "Radical substitution of heteroaromatic bases". (Theoretical grounding for the synthesis).

Sources

Strategic Utilization of 1-(3,5-Dimethylpyridin-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Pharmaceutical Applications of 1-(3,5-Dimethylpyridin-4-yl)ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3,5-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-dimethylpyridine) represents a high-value scaffold in modern drug discovery. While the parent heterocycle, 3,5-dimethylpyridine (3,5-lutidine), is widely recognized as the core precursor for proton pump inhibitors (PPIs) like Omeprazole, the 4-acetyl derivative occupies a distinct niche. It serves as a critical "linchpin" intermediate for accessing C4-substituted pyridine pharmacophores, most notably aminothiazole-based Cyclin-Dependent Kinase (CDK) inhibitors and antimicrobial chalcone derivatives .

This guide details the chemical utility of this scaffold, emphasizing its role in overcoming metabolic liability via steric blocking and its application in fragment-based drug design (FBDD).

Chemical Profile & Structural Advantages[1][2][3][4][5]

The "Blocked" Pyridine Advantage

In medicinal chemistry, unsubstituted pyridine rings are often susceptible to rapid oxidative metabolism (N-oxidation or C-hydroxylation) by cytochrome P450 enzymes. The 3,5-dimethyl substitution pattern of this scaffold offers two distinct pharmacological advantages:

  • Metabolic Stability: The methyl groups at positions 3 and 5 sterically hinder the approach of metabolic enzymes to the ring nitrogen and adjacent carbons, prolonging the half-life of the pharmacophore.

  • Conformational Restriction: When this unit is coupled to other rings (e.g., thiazoles), the methyl groups restrict bond rotation, locking the molecule into a bioactive conformation that favors binding in hydrophobic pockets, such as the ATP-binding sites of kinases.

Key Physicochemical Properties
PropertyDataRelevance
CAS Number 35205-85-3Unique Identifier
Molecular Weight 149.19 g/mol Fragment-based screening compliant (Rule of 3)
H-Bond Acceptors 2 (N-pyridine, Carbonyl)Interaction with hinge regions in kinases
LogP ~1.8 (Predicted)Good membrane permeability
Reactivity High (Acetyl group)Facile bromination and condensation

Primary Application: CDK Inhibitor Synthesis (Hantzsch Protocol)

The most potent pharmaceutical application of 1-(3,5-Dimethylpyridin-4-yl)ethanone is its conversion into 4-(pyridin-4-yl)thiazole-2-amines . These motifs are established scaffolds for inhibiting Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle and are critical targets in oncology.

Mechanism of Action

The synthesis relies on the Hantzsch Thiazole Synthesis . The acetyl group is first activated via bromination to form an


-haloketone. This intermediate undergoes condensation with a thiourea or thioamide. The resulting thiazole ring fuses the pyridine core to an amine "warhead," creating a bi-heteroaryl system capable of bidentate hydrogen bonding within the kinase hinge region.
Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the acetylpyridine scaffold into a bioactive CDK inhibitor core.

G Start 1-(3,5-Dimethylpyridin-4-yl)ethanone (Starting Material) Step1 Bromination (Br2 / HBr / AcOH) Start->Step1 Activation Inter 2-Bromo-1-(3,5-dimethylpyridin-4-yl)ethanone (Reactive Intermediate) Step1->Inter α-Halogenation Step2 Hantzsch Condensation (Thiourea / EtOH / Reflux) Inter->Step2 + Thiourea Product 4-(3,5-Dimethylpyridin-4-yl)thiazol-2-amine (CDK Inhibitor Scaffold) Step2->Product Cyclization

Caption: Figure 1. Synthetic pathway for converting the acetylpyridine scaffold into a CDK inhibitor core via Hantzsch synthesis.

Experimental Protocol: Synthesis of Thiazole-Based Scaffold

Objective: Synthesis of 4-(3,5-dimethylpyridin-4-yl)thiazol-2-amine. Scale: Laboratory Research (Gram scale). Safety: Bromine is highly toxic and corrosive. Work in a fume hood.

Phase 1: -Bromination
  • Dissolution: Dissolve 1-(3,5-Dimethylpyridin-4-yl)ethanone (1.0 eq) in 33% HBr in acetic acid (approx. 5 mL per gram of substrate).

  • Bromine Addition: Heat the solution to 60–70°C. Add a solution of bromine (1.0 eq) in acetic acid dropwise over 30 minutes.

    • Note: The 3,5-dimethyl groups prevent bromination on the ring; reaction occurs selectively at the acetyl

      
      -carbon.
      
  • Reaction: Stir at 70°C for 2 hours. Monitor by TLC (disappearance of starting ketone).

  • Isolation: Cool to room temperature. Dilute with diethyl ether to precipitate the hydrobromide salt of the

    
    -bromoketone. Filter and wash with ether. Use immediately due to instability.
    
Phase 2: Hantzsch Condensation
  • Suspension: Suspend the bromoketone salt (1.0 eq) in absolute ethanol (10 volumes).

  • Cyclization: Add thiourea (1.1 eq) or a substituted thioamide.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. The solid will dissolve, and a new precipitate (the thiazole hydrobromide) often forms.

  • Work-up: Cool the mixture. Neutralize with aqueous saturated

    
     or 
    
    
    
    to pH 8–9.
  • Purification: Extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/water if necessary.
    

Validation Criteria:

  • 1H NMR: Appearance of a singlet thiazole proton at ~6.5–7.0 ppm.

  • Mass Spec: M+H peak consistent with the thiazole formation (Starting Mass + 57 Da for thiourea insertion minus

    
     and 
    
    
    
    ).

Secondary Application: Antimicrobial Chalcones & Pyrazoles

Beyond kinase inhibitors, this scaffold is a precursor for chalcones (1,3-diaryl-2-propen-1-ones), which exhibit broad-spectrum antimicrobial and anti-tubercular activity.

Claisen-Schmidt Condensation

The acetyl group acts as a nucleophile in the presence of base, attacking aromatic aldehydes.

  • Reaction: Acetylpyridine + Ar-CHO + NaOH

    
     Chalcone.[1]
    
  • Utility: These chalcones are "Michael acceptors" that can alkylate bacterial enzymes.

Divergent Synthesis Flow

The chalcone intermediate allows for the rapid generation of compound libraries.

Chalcone Core 1-(3,5-Dimethylpyridin-4-yl)ethanone Chalcone Chalcone Intermediate (Claisen-Schmidt) Core->Chalcone + Ar-CHO / NaOH Pyrazole Pyrazoles (via Hydrazine) Chalcone->Pyrazole + NH2NH2 Pyrimidine Pyrimidines (via Guanidine) Chalcone->Pyrimidine + Guanidine Isoxazole Isoxazoles (via Hydroxylamine) Chalcone->Isoxazole + NH2OH

Caption: Figure 2.[2] Divergent synthesis of heterocyclic libraries from the acetylpyridine-derived chalcone.

References

  • BenchChem. (2025). Synthesis of 3,5-Dimethylpyridine from Acrolein and Ammonia: A Technical Guide. (Context on the parent scaffold production).

  • Google Patents. (2000). Substituted 4-amino-thiazol-2-yl compounds as CDK inhibitors (Patent HRP20000222A2). (Direct application of 4-acetyl-3,5-dimethylpyridine in CDK inhibitor synthesis).

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (Demonstrates reactivity of related acetyl-pyrazole systems).

  • Connect Journals. (2023). Reaction of 1-(Methylpyridin-2-yl)-3-phenyl-thioureas with Dimethyl Acetylenedicarboxylate.[3] (Mechanistic insight into pyridine-thiourea condensations). [3]

  • Sigma-Aldrich. (2025). Product Specification: 1-(3,5-Dimethylpyridin-4-yl)ethanone.

Sources

Reactivity Profile of the Ketone Group in 3,5-Dimethylpyridine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethylpyridine (3,5-lutidine) scaffold is a privileged pharmacophore and a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of proton pump inhibitors like omeprazole[1]. When this system is functionalized with a ketone group—specifically at the C4 position to form 4-acetyl-3,5-dimethylpyridine—the molecule exhibits a highly unique and challenging reactivity profile. This technical guide provides an in-depth mechanistic analysis of this reactivity, designed for researchers and drug development professionals. By dissecting the interplay between the electron-withdrawing pyridine core and the severe steric shielding imposed by the flanking


-methyl groups, this guide establishes self-validating protocols for successful synthetic transformations.

Mechanistic Causality: The Interplay of Sterics and Electronics

The chemical behavior of the


-ketone in 4-acetyl-3,5-dimethylpyridine is dictated by two opposing molecular forces:
  • Electronic Activation: The pyridine nitrogen is strongly electron-withdrawing via both inductive and resonance effects. This inherently increases the electrophilicity of the C4 carbonyl carbon, theoretically priming it for nucleophilic attack.

  • Steric Shielding: The methyl groups at the C3 and C5 positions create a severe steric blockade around the C4 position.

In practice, the steric hindrance is so profound that it completely overrides the electronic activation when bulky nucleophiles are employed. For instance, attempts to react 4-acetyl-3,5-dimethylpyridine with standard organometallic reagents (e.g., methylmagnesium iodide or methyllithium) result in complete reaction failure[2]. Even under drastic conditions, such as refluxing in high-boiling solvents like diglyme, the starting ketone is recovered quantitatively[2]. The bulky transition state required for Grignard addition cannot be accommodated within the Bürgi-Dunitz trajectory due to the rigid flanking methyls.

G A 4-Acetyl-3,5- dimethylpyridine B Steric Shielding by 3,5-Methyls A->B C Grignard / MeLi (Bulky Nucleophile) B->C D LiAlH4 (Small Hydride) B->D E Reaction Fails (Steric Clash) C->E F Successful Reduction (Alcohol Formation) D->F

Steric shielding logic in 4-acetyl-3,5-dimethylpyridine nucleophilic addition.

Hydride Reduction: Exploiting Nucleophile Size

While bulky carbon nucleophiles fail to penetrate the steric shield, the ketone remains highly susceptible to reduction by small nucleophiles. Treatment of 4-acetyl-3,5-dimethylpyridine with Lithium Aluminum Hydride (LiAlH


) successfully yields the corresponding secondary alcohol, 1-(3,5-dimethylpyridin-4-yl)ethanol, as a crystalline material[2]. The hydride ion is small enough to bypass the steric bulk of the 3,5-dimethyl groups and attack the electrophilic carbonyl carbon.

Furthermore, complete deoxygenation of the ketone to an alkyl group (yielding 3,5-dimethyl-4-ethylpyridine) can be achieved using Zinc and Acetic Acid[2]. However, this requires significantly more drastic conditions than unhindered aromatic ketones. The mechanism relies on the protonation of the intermediate alcohol and the formation of a stabilized pyridylic radical or cation, which is subsequently reduced by the zinc surface.

Enolate Chemistry: Navigating the Claisen-Schmidt Condensation

The


-protons of the acetyl group in 4-acetyl-3,5-dimethylpyridine are sufficiently acidic to form an enolate in the presence of a base. This reactivity is commonly exploited in Claisen-Schmidt condensations to synthesize chalcones by reacting the pyridyl enolate with an aromatic aldehyde[3].

However, the unique steric and electronic properties of this moiety lead to a highly specific side reaction profile. Because the cross-aldol reaction with the target aldehyde is sterically hindered by the 3,5-dimethyl groups, the highly reactive pyridyl enolate often attacks an unreacted molecule of 4-acetyl-3,5-dimethylpyridine instead[3]. This Self-Condensation of the Ketone leads to unwanted aldol side products and drastically lowers the yield of the desired chalcone[3].

G A 4-Acetyl-3,5-dimethylpyridine B Pyridyl Enolate Intermediate A->B Base Addition C + Aromatic Aldehyde B->C D + Unreacted Ketone B->D E Desired Chalcone C->E Cross-Condensation F Self-Condensation Product D->F Side Reaction

Reaction pathways of pyridyl enolates in Claisen-Schmidt condensations.

Quantitative Data Summaries

Table 1: Comparative Reactivity Profile of the C4-Ketone

Reaction Type Reagent Target Position Outcome Mechanistic Causality
Organometallic Addition MeMgI / MeLi C4 Carbonyl Failure (0% yield) Severe steric clash with 3,5-dimethyl groups prevents transition state formation.

| Hydride Reduction | LiAlH


 | C4 Carbonyl | Success (High yield) | Small atomic radius of hydride bypasses steric blockade. |
| Complete Deoxygenation  | Zn / AcOH | C4 Carbonyl | Success (Moderate yield) | Drastic conditions required; proceeds via stabilized pyridylic intermediate. |

Table 2: Claisen-Schmidt Optimization Parameters

Parameter Standard Condition Optimized Condition Causality for Optimization
Temperature Room Temp (25 °C) 0 °C to -78 °C Lowers kinetic energy, suppressing the higher-activation-energy self-condensation.
Base Addition Bolus Addition Slow Dropwise Maintains low steady-state concentration of the enolate to favor cross-aldol.

| Stoichiometry | 1:1 (Ketone:Aldehyde) | 1:1.2 (Slight Excess) | Drives equilibrium toward the desired cross-condensation chalcone product. |

Experimental Methodologies

Protocol A: Hydride Reduction to 1-(3,5-dimethylpyridin-4-yl)ethanol

This protocol utilizes a self-validating Fieser workup to ensure the safe and complete quenching of reactive aluminum species.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge the system with anhydrous N

    
    .
    
  • Reagent Suspension: Suspend LiAlH

    
     (1.5 equiv.) in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice bath.
    
  • Substrate Addition: Dissolve 4-acetyl-3,5-dimethylpyridine (1.0 equiv.) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH

    
     suspension over 15 minutes to control the exothermic reaction.
    
  • Reaction Execution: Remove the ice bath and gently reflux the mixture for 4 hours. Causality: Mild heating is required to overcome residual steric resistance even for the small hydride nucleophile.

  • Fieser Quench (Self-Validation): Cool the reaction to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, sequentially and cautiously add:
    
    
    mL of distilled H
    
    
    O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled H
    
    
    O. Validation: The formation of a crisp, white, granular precipitate (aluminum salts) confirms successful quenching and allows for easy filtration.
  • Isolation: Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo to yield the crystalline alcohol.

Protocol B: Controlled Claisen-Schmidt Condensation

This protocol is designed to kinetically disfavor the self-condensation side reaction.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-acetyl-3,5-dimethylpyridine (1.0 equiv.) and the target aromatic aldehyde (1.2 equiv.) in absolute ethanol (15 mL).

  • Thermal Control: Cool the solution to 0 °C in an ice-water bath and stir for 10 minutes. Causality: Lowering the temperature suppresses the self-aldol pathway, which has a higher activation energy than the cross-aldol pathway.

  • Base Addition: Prepare a 10% aqueous NaOH solution. Add this solution dropwise (1 drop per 5 seconds) to the reaction mixture. Causality: Slow addition prevents a sudden spike in enolate concentration, minimizing the probability of enolate-ketone collisions.

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the starting ketone via TLC (Eluent: Hexanes/EtOAc 7:3).

  • Workup: Once complete, neutralize the reaction mixture with 1M HCl to pH 7. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and purify via column chromatography to isolate the desired chalcone.

References

1.[1] "3,5-Dimethylpyridine | 591-22-0 - Benchchem", Benchchem Technical Support Center, 2.[3] "Quantum Chemical Insights into 3,5-Dimethylpyridine Reactivity: A Comparative Guide", Benchchem, 3.[2] "III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY", Canadian Journal of Chemistry,

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-lutidine).

Unlike standard pyridine functionalizations that often yield mixtures of C2 and C4 isomers, this guide focuses on a Zinc-Mediated Reductive Acylation protocol. This method exploits the unique steric environment of 3,5-lutidine to selectively target the C4 position, stopping at the ketone stage without over-reduction to the ethyl derivative—a common pitfall in similar pyridine chemistries.

Introduction & Strategic Analysis

The synthesis of 4-substituted-3,5-dimethylpyridines is a critical step in the development of BET bromodomain inhibitors and kinase inhibitors . The 3,5-dimethyl substitution pattern (lutidine core) provides essential hydrophobic interactions in protein binding pockets but simultaneously challenges synthetic functionalization.

The Regioselectivity Challenge
  • Electrophilic Aromatic Substitution (EAS): Fails on the electron-deficient pyridine ring.

  • Nucleophilic Attack (e.g., Lithiation): Typically favors the C2/C6 positions due to the directing effect of the ring nitrogen.

  • Radical Substitution (Minisci): Often yields C2/C4 mixtures.

The Solution: Steric-Electronic Steering

This protocol utilizes a Zinc-Acetic Anhydride system.[1][2] While this reagent combination typically reduces acetylated pyridines all the way to ethyl derivatives (the Wibaut-Arens reaction), the steric bulk of the C3 and C5 methyl groups in 3,5-lutidine arrests the reaction at the ketone stage. This provides a high-yielding, direct entry to the C4-acetyl derivative.

Chemical Reaction Pathway

The synthesis proceeds via a radical-anion mechanism where zinc promotes the generation of an acyl radical equivalent or facilitates the reduction of the N-acetylpyridinium intermediate.

Reaction Scheme (Graphviz)

ReactionScheme Start 3,5-Lutidine (C7H9N) Intermediate Intermediate Complex (Sterically Hindered) Start->Intermediate + Ac2O, Heat Reagents Reagents: Acetic Anhydride (Ac2O) Zinc Dust (Activated) Reagents->Intermediate Radical/Reductive Attack at C4 Product 1-(3,5-Dimethylpyridin-4-yl)ethanone (Target Ketone) Intermediate->Product Hydrolysis/Workup (Prevents over-reduction)

Figure 1: Reaction pathway highlighting the direct C4-acylation enabled by steric blocking of the C3/C5 positions.[1]

Experimental Protocol: Zinc-Mediated Acylation

Reagents & Materials
ReagentRolePurity/GradeNotes
3,5-Lutidine Substrate>98%Distill if yellow/brown.[3]
Acetic Anhydride Reagent/SolventACS ReagentMust be moisture-free.
Zinc Dust Reductant<10 micronMust be activated (see below).
Acetic Acid Co-solventGlacialOptional, enhances solubility.
Dichloromethane ExtractionHPLC GradeFor workup.
Pre-Step: Zinc Activation (Critical)

Commercially available zinc dust often has an oxide layer that inhibits initiation.

  • Suspend Zinc dust (50 g) in 10% HCl (20 mL) for 2–3 minutes.

  • Filter rapidly.

  • Wash sequentially with:

    • Distilled Water (50 mL)

    • Acetone (30 mL)

    • Anhydrous Ether (30 mL)

  • Dry in vacuo for 1 hour. Use immediately.

Step-by-Step Synthesis Procedure

Scale: Based on 100 mmol of 3,5-Lutidine.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to Zn clumping), a reflux condenser, and a nitrogen inlet.

  • Charging: Add 3,5-Lutidine (10.7 g, 100 mmol) and Acetic Anhydride (50 mL, ~500 mmol) .

  • Addition: Add Activated Zinc Dust (13.0 g, 200 mmol) in small portions over 15 minutes at room temperature. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 140°C) .

    • Observation: The mixture will turn dark. Vigorous reflux is required to drive the radical attack.

    • Time: Maintain reflux for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[4][5]

  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL) .

  • Filtration: Filter through a Celite pad to remove unreacted zinc and zinc salts. Wash the pad with Ethyl Acetate.

Workup & Purification Flow[6][7]

Workup Crude Crude Reaction Mixture (Filtrate) Hydrolysis Hydrolysis Step Add 20% NaOH (aq) to pH 10 (Hydrolyzes excess Ac2O) Crude->Hydrolysis Extract Extraction 3x Dichloromethane (DCM) Hydrolysis->Extract Wash Wash Organic Phase 1. Water 2. Brine Extract->Wash Dry Drying Anhydrous Na2SO4 -> Filter -> Conc. Wash->Dry Purify Purification Vacuum Distillation or Flash Column (SiO2, 30% EtOAc/Hex) Dry->Purify

Figure 2: Workup protocol ensuring removal of acetic anhydride and isolation of the basic pyridine product.

Analytical Validation

The product should be confirmed using NMR. The symmetry of the molecule results in a simplified spectrum.

NucleusShift (δ ppm, CDCl3)MultiplicityIntegrationAssignment
1H 8.35Singlet (s)2HC2-H, C6-H (Aromatic)
1H 2.58Singlet (s)3HAcetyl (-COCH3)
1H 2.35Singlet (s)6HC3-Me, C5-Me
13C 205.1--Carbonyl (C=O)
13C 150.2--C2, C6 (Aromatic)

Key Quality Attribute: Absence of ethyl signals (triplet/quartet pattern) confirms the reaction stopped at the ketone stage.

Alternative Method: Minisci Reaction (Modern)

For laboratories preferring to avoid zinc waste or requiring milder conditions, the oxidative Minisci reaction is a viable alternative, though yields may be lower (40-50%).

  • Reagents: 3,5-Lutidine, Pyruvic Acid (Acyl source), AgNO3 (Catalyst), (NH4)2S2O8 (Oxidant).

  • Conditions: 50°C in biphasic DCM/Water.

  • Advantage: Avoids high-temperature reflux; useful for late-stage functionalization.

  • Disadvantage: Higher cost of reagents; potential for polysubstitution if not carefully monitored.

Safety & Hazards

  • 3,5-Lutidine: Flammable liquid, causes skin and eye irritation. Use in a fume hood.[6]

  • Acetic Anhydride: Lachrymator, corrosive. Reacts violently with water.

  • Zinc Dust: Flammable solid. Pyrophoric if very fine. Dispose of zinc residues in a dedicated waste container (do not throw in trash).

References

  • Direct Synthesis of 3,5-Dimethyl-4-acetylpyridine

    • Source: Kuthan, J., et al. "The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines." Canadian Journal of Chemistry, 1965.
    • Relevance: Establishes the Zn/Ac2O protocol and the steric effect preventing over-reduction.
  • General Minisci Reaction Protocols

    • Source: Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[7] Journal of the American Chemical Society, 2021.[7]

    • Relevance: Provides modern mechanistic insights into radical substitution on pyridines.
  • Zinc Activation Procedure

    • Source: Organic Syntheses, Coll. Vol. 5, p. 1058 (1973).
    • Relevance: Standard protocol for activating zinc dust for organometallic reactions.

Sources

Application Note: Overcoming Steric Hindrance in Grignard Additions to 4-Acetyl-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development

Executive Summary

4-Acetyl-3,5-dimethylpyridine is a highly valuable, yet synthetically challenging, heteroaromatic building block used extensively in the development of cyclin-dependent kinase (CDK) inhibitors and advanced omeprazole analogs . The functionalization of its acetyl group via classical Grignard addition is notoriously inefficient. This application note elucidates the mechanistic causality behind these synthetic failures and provides a validated, high-yielding protocol utilizing Lanthanum(III) chloride bis(lithium chloride) (


) to drive selective 1,2-nucleophilic addition.

Mechanistic Causality: The Enolization vs. Addition Paradigm

As process chemists, we frequently observe that subjecting 4-acetyl-3,5-dimethylpyridine to standard Grignard reagents (


) results in near-quantitative recovery of the starting material or complex mixtures of aldol-type self-condensation products . Attempting to force the reaction by elevating the temperature only accelerates the degradation of the starting material into intractable tars.

The Causality of Failure: Grignard reagents act as both nucleophiles and strong bases. In 4-acetyl-3,5-dimethylpyridine, the 3,5-dimethyl groups act as a steric wall, severely restricting the Bürgi-Dunitz trajectory required for the nucleophilic attack on the carbonyl carbon. Because nucleophilic addition is sterically blocked, the kinetic basicity of the Grignard reagent dominates. It rapidly deprotonates the


-protons of the acetyl group, forming a stable magnesium enolate. This enolate either quenches back to the starting material during aqueous workup or attacks unreacted starting material to form chalcone-like side products.

The Lanthanum-Mediated Solution: To achieve high-yielding 1,2-addition, the basicity of the nucleophile must be attenuated while simultaneously increasing the electrophilicity of the carbonyl. This is achieved through Luche-type activation using Knochel's salt (


) .

While historical protocols relied on anhydrous


, the rigorous and tedious drying process often leads to inconsistent batches and insoluble oxychlorides. We strongly advocate for the use of commercially available, soluble 

in THF. Transmetalation of the Grignard reagent with

forms an organolanthanum species (

) that is highly nucleophilic but significantly less basic than the parent Grignard reagent. Furthermore, the highly oxophilic lanthanum coordinates to the carbonyl oxygen, drawing electron density away from the carbon and directing the nucleophilic attack, effectively shutting down the enolization pathway .

Reaction Pathway Visualization

G cluster_0 Standard Grignard (No Additive) cluster_1 Lewis Acid Activated (LaCl3·2LiCl) SM 4-Acetyl-3,5- dimethylpyridine Enolate Enolate Formation (Deprotonation) SM->Enolate RMgX (Base) Steric Block Activated Carbonyl-LA Complex SM->Activated LaCl3·2LiCl Coordination SideProduct Self-Condensation & Recovered SM Enolate->SideProduct Product 1,2-Addition Product (Tertiary Alcohol) Activated->Product R-LaCl2 (Nucleophile) Directed Attack

Reaction pathways of 4-Acetyl-3,5-dimethylpyridine with Grignard reagents.

Quantitative Data: Additive Efficacy

The following table summarizes the dramatic shift in reaction trajectory when utilizing Lewis acid additives. Note that


 not only provides the highest yield but also allows the reaction to be conducted at a highly convenient 0 °C rather than the cryogenic temperatures required for Cerium.
Reagent SystemAdditiveTemperatureEnolization / Recovery (%)1,2-Addition Yield (%)

None0 °C to RT> 85%< 10%


(Anhydrous)
-78 °C< 15%75%


0 °C< 5%92%

Experimental Protocols

Self-Validating System Design: The following protocols incorporate strict in-process controls. The formation of the organolanthanum complex is visually confirmed by a shift in solution opacity. Reaction progress is continuously monitored via TLC, leveraging the strong UV absorbance of the pyridine ring to ensure complete consumption before quench.

Protocol A: Preparation of the Organolanthanum Reagent

Note:


 is highly hygroscopic. Use a commercially available anhydrous solution (e.g., 0.6 M in THF) to ensure reproducibility.
  • Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Transfer: Using a dry syringe, transfer 10.0 mL of

    
     solution (0.6 M in THF, 6.0 mmol, 1.2 equiv) into the flask and cool to 0 °C using an ice-water bath.
    
  • Transmetalation: Dropwise add 6.0 mL of Ethylmagnesium bromide (

    
    , 1.0 M in THF, 6.0 mmol, 1.2 equiv) over 10 minutes.
    
  • Validation Check: Carefully observe the solution. A slight exotherm will occur, and the clear solution will transition to a homogenous, slightly opaque/milky mixture. This visual cue confirms the successful transmetalation and formation of the

    
     complex. Stir at 0 °C for 1.5 hours.
    
Protocol B: 1,2-Addition to 4-Acetyl-3,5-dimethylpyridine
  • Substrate Preparation: In a separate flame-dried vial, dissolve 746 mg of 4-Acetyl-3,5-dimethylpyridine (5.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous THF.

  • Addition: Slowly transfer the substrate solution dropwise into the organolanthanum mixture at 0 °C over 15 minutes. Scientific Insight: Slow addition manages the localized concentration of the ketone, preventing thermal spikes that could encourage side reactions.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at 0 °C. After 2 hours, pull a 10 µL aliquot, quench in saturated

    
    , and extract with EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
    
    • Observation: The starting material (

      
      ) should be completely consumed. A new, strongly UV-active spot corresponding to the tertiary alcohol product should appear at a lower 
      
      
      
      (
      
      
      ) due to increased polarity.
  • Quench & Workup: Once complete consumption is verified, carefully quench the reaction by adding 10 mL of saturated aqueous

    
     dropwise at 0 °C. Caution: Vigorous gas evolution and a white precipitate (lanthanum salts) will form.
    
  • Extraction: Dilute the mixture with 20 mL of EtOAc. To break the resulting lanthanum emulsion, add 5 mL of a 10% aqueous Rochelle salt (potassium sodium tartrate) solution and stir vigorously for 30 minutes until the organic and aqueous layers clearly separate.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with 15 mL EtOAc, dry the combined organics over anhydrous

    
    , and concentrate under reduced pressure to yield the crude tertiary alcohol.
    

References

  • Kutney, J. P., & Tabata, T. "Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization." Canadian Journal of Chemistry, 1963, 41(3), 695-702. URL:[Link]

  • Krasovskiy, A., Kopp, F., & Knochel, P. "Soluble lanthanide salts (LnCl3·2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds." Angewandte Chemie International Edition, 2006, 45(3), 497-500. URL:[Link]

Strategic C-C Bond Formation via Condensation Reactions of 1-(3,5-Dimethylpyridin-4-YL)ethanone: A Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: 1-(3,5-Dimethylpyridin-4-YL)ethanone is a highly valuable heterocyclic ketone, serving as a pivotal building block in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The reactivity of its acetyl group, particularly the acidity of the α-protons, makes it an ideal substrate for a range of condensation reactions. This guide provides an in-depth exploration of key condensation methodologies, including the Claisen-Schmidt and Knoevenagel condensations. We delve into the underlying mechanisms, offer detailed, field-tested protocols, and present troubleshooting insights to empower researchers in drug development and organic synthesis to effectively utilize this versatile scaffold.

Introduction: The Synthetic Value of a Pyridyl Ketone

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and engage in various biological interactions makes it a cornerstone of drug design.[1][2] When functionalized with a reactive handle like an ethanone group, as in 1-(3,5-Dimethylpyridin-4-YL)ethanone, the synthetic possibilities expand dramatically. This compound is a precursor for novel AMP-activated protein kinase (AMPK) activators and other potential therapeutics.[3]

Condensation reactions are among the most powerful tools in organic synthesis for forming carbon-carbon bonds.[4] These reactions typically involve the nucleophilic addition of an enol or enolate to a carbonyl compound, often followed by dehydration to yield a conjugated system.[5] This guide focuses on harnessing this reactivity in 1-(3,5-Dimethylpyridin-4-YL)ethanone to create complex derivatives with high efficiency and control.

Part 1: The Claisen-Schmidt Condensation for Pyridyl Chalcone Synthesis

The Claisen-Schmidt condensation is a specific and highly practical variant of the crossed aldol condensation.[6] It involves the reaction between a ketone possessing α-hydrogens (in this case, 1-(3,5-Dimethylpyridin-4-YL)ethanone) and an aromatic aldehyde, which typically lacks α-hydrogens.[6][7] This lack of α-hydrogens in the aldehyde partner prevents its self-condensation, leading to a cleaner reaction and simplifying purification.[6][8] The resulting α,β-unsaturated ketones are known as chalcones, which are important intermediates for synthesizing various heterocyclic compounds like pyrazolines and benzodiazepines and are known to possess a wide range of biological activities.[9][10]

Reaction Principle & Mechanism

The reaction can be catalyzed by either a base or an acid, with each pathway offering distinct advantages.

Base-Catalyzed Mechanism: This is the most common approach. A strong base (e.g., NaOH, KOH) abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate is often readily dehydrated under the reaction conditions (especially with heating) to yield the thermodynamically stable conjugated enone (chalcone).[8]

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration Ketone 1-(3,5-Dimethylpyridin-4-YL)ethanone Enolate Pyridyl Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Aromatic Aldehyde (Electrophile) Enolate->Aldehyde C-C Bond Formation Enolate->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate HydroxyKetone β-Hydroxy Ketone Intermediate->HydroxyKetone Protonation (from H₂O) Chalcone Pyridyl Chalcone (α,β-Unsaturated Ketone) HydroxyKetone->Chalcone Dehydration (-H₂O)

Caption: Base-Catalyzed Claisen-Schmidt Mechanism.

Acid-Catalyzed Mechanism: In the presence of an acid, the ketone first tautomerizes to its enol form.[11] Concurrently, the acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.[11][12] The nucleophilic enol then attacks the activated aldehyde. The resulting β-hydroxy ketone is subsequently dehydrated, a process also facilitated by acid, which protonates the hydroxyl group to make it a better leaving group (water).[13]

cluster_0 Step 1: Enol Formation cluster_1 Step 2: Aldehyde Activation & Attack cluster_2 Step 3: Dehydration Ketone Pyridyl Ketone Enol Enol (Nucleophile) Ketone->Enol Keto-Enol Tautomerism Acid Acid (H⁺) ActivatedAldehyde Protonated Aldehyde (Enhanced Electrophile) Enol->ActivatedAldehyde C-C Bond Formation Enol->ActivatedAldehyde Aldehyde Aromatic Aldehyde Aldehyde->ActivatedAldehyde Protonation Intermediate Protonated Adduct ActivatedAldehyde->Intermediate HydroxyKetone β-Hydroxy Ketone Intermediate->HydroxyKetone Deprotonation Chalcone Pyridyl Chalcone HydroxyKetone->Chalcone Protonation of OH, then Elimination of H₂O

Caption: Acid-Catalyzed Claisen-Schmidt Mechanism.

Experimental Protocols

This protocol describes a standard, reliable method for chalcone synthesis using a strong base in an alcoholic solvent.[1][14]

Materials:

  • 1-(3,5-Dimethylpyridin-4-YL)ethanone

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-(3,5-Dimethylpyridin-4-YL)ethanone (10 mmol, 1.49 g) in ethanol (25 mL).

  • Aldehyde Addition: Add benzaldehyde (10 mmol, 1.02 mL) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Addition: Cool the mixture in an ice bath. Prepare a solution of NaOH (20 mmol, 0.8 g) in water (5 mL) and add it dropwise to the stirred reaction mixture over 15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). Allow the product to air-dry.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.

Aldehyde PartnerCatalyst (mol%)SolventTime (h)Typical Yield
BenzaldehydeNaOH (2 equiv.)Ethanol4-685-95%
4-ChlorobenzaldehydeKOH (2 equiv.)Ethanol3-590-98%
4-MethoxybenzaldehydeNaOH (2 equiv.)Ethanol6-880-90%
3-NitrobenzaldehydeNaOH (2 equiv.)Ethanol2-4>95%[15]

This eco-friendly alternative reduces waste and often shortens reaction times.[14]

Materials:

  • 1-(3,5-Dimethylpyridin-4-YL)ethanone

  • Aromatic aldehyde

  • Solid NaOH (pellets or powder)

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Mixture: In a mortar, combine 1-(3,5-Dimethylpyridin-4-YL)ethanone (10 mmol), the aromatic aldehyde (10 mmol), and solid NaOH (2-10 mol%).[14]

  • Grinding: Grind the mixture vigorously with a pestle for 10-30 minutes. The reaction is often exothermic, and the mixture may form a paste or solidify completely.

  • Work-up: Once the reaction is complete (monitored by TLC), add 50 mL of cold water to the mortar and stir to break up the solid. Acidify the mixture carefully with dilute HCl to neutralize the excess base.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallization can be performed if necessary.

Part 2: The Knoevenagel Condensation for Active Methylene Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and a molecule containing an "active methylene group" – a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetates).[16][17] This reaction is typically catalyzed by a weak base, such as an amine, and is highly efficient for creating electron-deficient alkenes.[18][19]

Reaction Principle & Mechanism

The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine, DABCO) to form a resonance-stabilized carbanion.[19] This potent nucleophile then attacks the carbonyl carbon of 1-(3,5-Dimethylpyridin-4-YL)ethanone. The resulting adduct undergoes dehydration, often spontaneously or with gentle heating, to yield the final condensed product.

cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene Cmpd (e.g., Malononitrile) Carbanion Resonance-Stabilized Carbanion (Nucleophile) ActiveMethylene->Carbanion Deprotonation Catalyst Weak Base (e.g., Piperidine) Ketone 1-(3,5-Dimethylpyridin-4-YL)ethanone Carbanion->Ketone C-C Bond Formation Carbanion->Ketone Adduct Alkoxide Adduct Ketone->Adduct HydroxyAdduct Protonated Adduct Adduct->HydroxyAdduct Protonation Product Pyridyl-Ylidene Product HydroxyAdduct->Product Elimination of H₂O

Caption: Knoevenagel Condensation Mechanism.

Experimental Protocol

This protocol utilizes boric acid as a mild, non-toxic, and environmentally friendly Lewis acid catalyst, which can also be performed under microwave irradiation for accelerated results.[16][20]

Materials:

  • 1-(3,5-Dimethylpyridin-4-YL)ethanone

  • Malononitrile

  • Boric Acid (H₃BO₃)

  • Ethanol or solvent-free conditions

  • Reaction vessel (round-bottom flask or microwave vial)

Procedure (Conventional Heating):

  • Setup: In a round-bottom flask, combine 1-(3,5-Dimethylpyridin-4-YL)ethanone (10 mmol), malononitrile (10 mmol, 0.66 g), and boric acid (10 mol%, 0.062 g).[16]

  • Reaction: Add 15 mL of ethanol and reflux the mixture with stirring for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol. Recrystallize if necessary.

Procedure (Microwave Irradiation - Solvent-Free): [20]

  • Setup: In a microwave-safe vessel, combine the ketone (5 mmol), malononitrile (5 mmol), and boric acid (10 mol%).

  • Reaction: Irradiate the mixture in a scientific microwave reactor at 100-120°C for 5-15 minutes.

  • Work-up: Allow the vessel to cool to room temperature. Add a small amount of ethanol to the solidified mass and stir.

  • Purification: Filter the product, wash with cold ethanol, and dry.

Active Methylene Cmpd.CatalystConditionsTimeTypical Yield
MalononitrileBoric Acid (10 mol%)Ethanol, Reflux2-4 hGood to Excellent[16]
Ethyl CyanoacetatePiperidine (cat.)Toluene, Reflux6-10 hGood
MalononitrileDABCO (cat.)Room Temp22-24 hGood[19]
MalononitrileBoric Acid (10 mol%)Microwave, 120°C5-15 minExcellent[20]

Workflow & Troubleshooting

start Select Condensation Strategy reagents Combine Ketone, Carbonyl/Methylene Partner, & Catalyst start->reagents reaction Reaction Under Optimal Conditions (Heat/Grind/Microwave) reagents->reaction monitor Monitor Progress via TLC reaction->monitor troubleshoot Troubleshoot: Low Yield / Side Products reaction->troubleshoot monitor->reaction Incomplete workup Quench & Precipitate Product monitor->workup Complete purify Filter, Wash, & Recrystallize workup->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize purify->troubleshoot troubleshoot->reagents Optimize Conditions

Caption: General Experimental Workflow for Condensation Reactions.

Common Troubleshooting Insights:

  • Low Yield: Ensure reagents are pure and dry. In base-catalyzed reactions, verify the strength and freshness of the base. For acid-catalyzed reactions, ensure anhydrous conditions if required. Consider increasing reaction time or temperature moderately.[14]

  • Side Products: In Claisen-Schmidt reactions, slow, dropwise addition of the catalyst solution or aldehyde can minimize the self-condensation of the ketone.[14] Using an aldehyde without α-hydrogens is crucial to prevent a complex product mixture.[8]

  • Reaction Stalls: If TLC shows no change, the catalyst may be inactive. In Knoevenagel condensations, a slightly stronger base or higher temperature might be necessary, especially if the ketone is sterically hindered.

Conclusion

1-(3,5-Dimethylpyridin-4-YL)ethanone is a synthetically tractable and valuable starting material. The Claisen-Schmidt and Knoevenagel condensation reactions provide robust and high-yielding pathways to diverse derivatives. The Claisen-Schmidt method is ideal for producing pyridyl chalcones, which are precursors to numerous bioactive heterocyclic systems. The Knoevenagel condensation offers a direct route to α,β-unsaturated nitriles and esters, which are themselves versatile intermediates. By understanding the mechanisms and applying the detailed protocols herein, researchers can confidently leverage these reactions to advance their discovery programs.

References

  • Wikipedia. Aldol condensation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Allen, A. Acid Catalysed Aldol Condensation. [Link]

  • YouTube. (2020, April 26). acid catalyzed aldol condensation mechanism. [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. [Link]

  • Organic Process Research & Development. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Journal of Chemical Reviews. (2020). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]

  • Arkivoc. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Chemistry & Chemical Technology. (2019, November 20). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. [Link]

  • Molecules (MDPI). (2012). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity. [Link]

  • Scribd. Aldol Condensation Reaction: Benzalacetophenone. [Link]

  • ResearchGate. (2017). Condensation reaction of acetophenone, 4-methoxy benzalde- hyde, and... [Link]

  • SynArchive. Claisen-Schmidt Condensation. [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • Journal of Scientific and Innovative Research. (2020). chalcones as sythons for heterocyclic compounds- a review. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Fiveable. Claisen condensation. [Link]

  • Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]

  • Arkivoc. (2006). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2022, June 30). Synthesis, reactions, and applications of chalcones: A review. [Link]

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • Journal of the Chinese Chemical Society. (2012). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. [Link]

  • Molecules (MDPI). (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]

  • YouTube. (2020, May 28). Claisen-Schmidt Condensation Reaction. [Link]

  • Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]

  • Thieme. (2010). Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Der Pharma Chemica. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). [Link]

  • Chemical and Pharmaceutical Bulletin. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). [Link]

  • PubMed. (2007). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. [Link]

  • ResearchGate. (2020). Correction to “Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H -Pyran-5-carbonitriles”. [Link]

Sources

Application Note: Synthesis of 2-Amino-4-(3,5-dimethylpyridin-4-yl)thiazole Intermediates for CDK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Regioselective alpha-bromination and Hantzsch cyclization utilizing 4-Acetyl-3,5-dimethylpyridine.

Introduction & Scientific Rationale

The dysregulation of the cell division cycle is a fundamental hallmark of cancer. Specifically, the transition from the G1 phase to the S phase is governed by Cyclin-Dependent Kinases 4 and 6 (CDK4/6) complexed with Cyclin D. Inhibiting this complex prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, thereby halting tumor cell proliferation [1].

In modern medicinal chemistry, 2-amino-4-(pyridin-4-yl)thiazole derivatives have emerged as highly potent CDK inhibitors. However, achieving precise kinase selectivity requires rigorous conformational control. By utilizing 4-Acetyl-3,5-dimethylpyridine as the foundational building block, synthetic chemists can introduce a critical steric constraint. The methyl groups at the 3- and 5-positions of the pyridine ring create a severe steric clash with the adjacent thiazole ring. This forces the two aromatic systems into a highly specific, non-planar dihedral angle that perfectly complements the deep, narrow ATP-binding pocket of CDK4/6, drastically reducing off-target binding to other kinases[2].

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D1 Synthesis Mitogens->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Rb Protein (Hypophosphorylated) CDK46->Rb Phosphorylates pRb pRb (Hyperphosphorylated) Rb->pRb E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Promotes Inhibitor Aminothiazole CDK Inhibitor Inhibitor->CDK46 Blocks

Mechanism of action for CDK4/6 inhibitors regulating the G1 to S phase cell cycle transition.

Mechanistic Insights & Causality in Experimental Design

The transformation of 4-acetyl-3,5-dimethylpyridine into a functionalized aminothiazole intermediate requires two primary synthetic steps: Alpha-Bromination followed by a Hantzsch Thiazole Synthesis .

The Challenge of Pyridyl Ketone Bromination

Direct bromination of pyridyl ketones often results in complex, tarry mixtures due to competing electrophilic aromatic substitution on the electron-rich regions of the pyridine ring, or unwanted polybromination.

The Solution: To enforce absolute regioselectivity, the reaction is conducted in 30% Hydrobromic Acid (HBr) in Acetic Acid .

  • Causality: The strong acid immediately protonates the pyridine nitrogen, forming a pyridinium hydrobromide salt. This dramatically withdraws electron density from the pyridine ring, completely deactivating it toward electrophilic attack by bromine. Consequently, the bromine is directed exclusively to the enolized acetyl group, yielding the desired alpha-bromo ketone.

The Hantzsch Cyclization

The subsequent reaction of the alpha-bromo ketone with a thiourea derivative is thermodynamically driven by the formation of the stable, aromatic thiazole ring. Ethanol is utilized as the solvent to facilitate the solubility of the thiourea while allowing the final product to precipitate upon cooling, creating a self-purifying system.

Synthesis_Workflow Step1 4-Acetyl-3,5-dimethylpyridine (Starting Material) Reagent1 30% HBr in AcOH + Br2 (70°C) Step1->Reagent1 Step2 2-Bromo-1-(3,5-dimethylpyridin-4-yl)ethanone (Intermediate 1) Reagent1->Step2 Alpha-Bromination Reagent2 Thiourea Derivative EtOH, Reflux Step2->Reagent2 Step3 2-Amino-4-(3,5-dimethylpyridin-4-yl)thiazole (Target Intermediate) Reagent2->Step3 Hantzsch Cyclization

Two-step synthesis workflow from 4-acetyl-3,5-dimethylpyridine to the aminothiazole intermediate.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-Bromo-1-(3,5-dimethylpyridin-4-yl)ethanone hydrobromide

Note: This protocol is adapted from foundational methodologies established by Kutney et al. [3] and optimized for pharmaceutical scale-up [2].

Reagents:

  • 4-Acetyl-3,5-dimethylpyridine: 500 mg (3.36 mmol)

  • 30% HBr in Acetic Acid: 1.5 mL total

  • Bromine (

    
    ): 0.17 mL (3.36 mmol)
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 500 mg of 4-acetyl-3,5-dimethylpyridine in 1.0 mL of 30% HBr in acetic acid.

  • Thermal Activation: Heat the reaction mixture to 70°C using a pre-calibrated oil bath.

  • Bromine Addition: In a separate vial, prepare a solution of 0.17 mL bromine in 0.5 mL of 30% HBr in acetic acid. Add this mixture dropwise to the main flask over 15 minutes.

  • In-Process Control (Self-Validation): Observe the color of the reaction. The initial dark red-brown color of the bromine will rapidly fade to a pale yellow/orange as the

    
     is consumed by the enol. A persistent red tint indicates completion of the bromination.
    
  • Isolation: After 2 hours at 70°C, remove the flask from heat and allow it to cool to ambient temperature. The hydrobromide salt of the product will spontaneously precipitate as a crystalline solid.

  • Filtration: Filter the precipitate under a vacuum, washing the filter cake with cold diethyl ether (2 × 5 mL) to remove residual acetic acid and unreacted bromine. Dry under a vacuum to afford the intermediate.

Protocol B: Hantzsch Synthesis of the Aminothiazole Intermediate

Reagents:

  • 2-Bromo-1-(3,5-dimethylpyridin-4-yl)ethanone hydrobromide: 500 mg (1.62 mmol)

  • Thiourea (or substituted thiourea): 125 mg (1.64 mmol)

  • Absolute Ethanol: 10 mL

Step-by-Step Methodology:

  • Reaction Setup: Suspend the alpha-bromo ketone hydrobromide salt and the thiourea in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Cyclization: Heat the mixture to reflux (approx. 78°C). As the reaction progresses (typically 2–4 hours), the suspension will clarify into a homogeneous solution as the thiazole ring forms.

  • Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water (10 mL) and adjust the pH to 8.0 using saturated aqueous

    
    .
    
  • In-Process Control (Self-Validation): The neutralization of the hydrobromide salt will trigger the immediate precipitation of the free-base aminothiazole. If the solution remains clear, the cyclization has failed or requires further concentration.

  • Purification: Filter the resulting solid, wash with cold distilled water, and recrystallize from an Ethanol/Water mixture to achieve >98% HPLC purity.

Quantitative Data & Optimization

To ensure maximum throughput and purity during the Hantzsch cyclization (Protocol B), various solvent systems were evaluated. The thermodynamic drive toward aromatization is heavily influenced by solvent polarity and the solubility of the hydrobromide intermediate.

Table 1: Optimization of Hantzsch Cyclization Conditions (1.62 mmol scale)

Solvent SystemTemperature (°C)Reaction Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
Absolute Ethanol78 (Reflux)2.588%98.5%Optimal solubility profile; clean precipitation upon neutralization.
Methanol65 (Reflux)4.076%94.2%Slower kinetics due to lower reflux temperature.
Isopropanol (IPA)82 (Reflux)3.081%97.0%Excellent purity, but starting material solubility was initially poor.
THF /

(9:1)
656.054%82.1%Competing hydrolysis of the alpha-bromo ketone observed.

References

  • Sherr, C. J., Beach, D., & Shapiro, G. I. "Targeting CDK4 and CDK6: From Discovery to Therapy in Cancer." Cancer Discovery, 6(4), 2016, 353-367. URL:[Link]

  • Misra, R. N., et al. "Substituted 4-amino-thiazol-2-yl compounds as CDK inhibitors." World Intellectual Property Organization, Patent WO1999021845A1, 1999.
  • Kutney, J. P., & Tabata, T. "Synthesis of some pyridine derivatives." Canadian Journal of Chemistry, 41(3), 1963, 695-702. URL:[Link]

Application Notes and Protocols for the Functionalization of the Acetyl Group in 3,5-Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Acetyl Group in 3,5-Dimethylpyridine Scaffolds

The 3,5-dimethylpyridine scaffold is a privileged core in medicinal chemistry and materials science. The introduction of acetyl groups at these positions provides a versatile chemical handle for a wide array of synthetic transformations. The electron-withdrawing nature of the pyridine ring, coupled with the steric and electronic effects of the flanking methyl groups, presents unique challenges and opportunities for the selective functionalization of the acetyl moiety. This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the transformation of the acetyl group in 3,5-dimethylpyridine derivatives. Our focus is to empower researchers, scientists, and drug development professionals with the technical insights required for the rational design and execution of synthetic routes to novel and complex molecules.

I. Carbon-Carbon Bond Formation via Condensation Reactions

The acidic α-protons of the acetyl group in 3,5-dimethylpyridine derivatives readily participate in a variety of condensation reactions, enabling the extension of the carbon skeleton and the synthesis of diverse heterocyclic systems.

A. Claisen-Schmidt and Knoevenagel Condensations: Synthesis of Chalcones and their Analogs

The reaction of 3,5-diacetyl-2,6-dimethylpyridine with aromatic aldehydes is a cornerstone for the synthesis of bis-azachalcones. The choice of reaction conditions, particularly the nature of the catalyst (acidic or basic), can profoundly influence the reaction pathway and the final products.

Under basic catalysis, the reaction typically proceeds via a Claisen-Schmidt condensation to yield the expected α,β-unsaturated ketones.[1][2] However, under acidic catalysis, particularly with substrates like salicylic aldehyde, the reaction can be directed towards a Knoevenagel-type condensation followed by an intramolecular cyclization, highlighting the nuanced reactivity of this system.[3][4]

Scientific Rationale:

  • Base-Catalyzed (Claisen-Schmidt): A strong base deprotonates the α-carbon of the acetyl group, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

  • Acid-Catalyzed (Knoevenagel): In the presence of acid, the pyridine nitrogen is protonated, which enhances the acidity of the α-protons of the acetyl group and facilitates enolization.[3] With specific substrates like salicylic aldehyde, a pre-reaction complex can form, directing the reaction towards a Knoevenagel condensation, which is then followed by intramolecular cyclization.[3][4]

Protocol 1: Synthesis of Bis-azachalcone Derivatives via Claisen-Schmidt Condensation [1]

This protocol describes the synthesis of a bis-azachalcone from 3,5-diacetyl-2,6-dimethylpyridine and an aromatic aldehyde.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous potassium hydroxide solution (40%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent) and the aromatic aldehyde (2.2 equivalents) in ethanol.

  • With vigorous stirring, add the aqueous potassium hydroxide solution dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure bis-azachalcone.

Data Summary: Examples of Synthesized Bis-azachalcones

AldehydeProductYield (%)
Benzaldehyde1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(3-phenylprop-2-en-1-one)~85%
4-Chlorobenzaldehyde1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(3-(4-chlorophenyl)prop-2-en-1-one)~90%
4-Methoxybenzaldehyde1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(3-(4-methoxyphenyl)prop-2-en-1-one)~88%
B. Synthesis of Heterocyclic Derivatives from Chalcones

The synthesized bis-azachalcones are valuable intermediates for the construction of various heterocyclic systems, such as pyrazoles and pyrimidines, which are of significant interest in medicinal chemistry.[1][2]

Protocol 2: Synthesis of Bis-pyrazole Derivatives [1]

This protocol outlines the cyclization of a bis-azachalcone with hydrazine hydrate to form a bis-pyrazole derivative.

Materials:

  • Bis-azachalcone (from Protocol 1)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Suspend the bis-azachalcone (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (2.2 equivalents) to the suspension.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure bis-pyrazole derivative.

II. Oxidation of the Acetyl Group

Oxidation of the acetyl group can lead to valuable carboxylic acid derivatives or 1,2-dicarbonyl compounds, further expanding the synthetic utility of the 3,5-dimethylpyridine scaffold.

A. Haloform Reaction: Conversion to Carboxylic Acids

The haloform reaction is a classic method for the conversion of methyl ketones to carboxylic acids.[5][6][7] This reaction proceeds under basic conditions with halogen (Cl₂, Br₂, or I₂). The reaction involves the exhaustive halogenation of the methyl group followed by nucleophilic acyl substitution by hydroxide.

Scientific Rationale: The presence of a halogen on the α-carbon increases the acidity of the remaining α-protons, leading to rapid successive halogenations.[5] The resulting trihalomethyl group is a good leaving group, which is displaced by hydroxide to form the carboxylate and a haloform.

Protocol 3: Haloform Reaction for the Synthesis of 3,5-Dicarboxy-2,6-dimethylpyridine

This protocol provides a general procedure for the haloform reaction, which can be adapted for 3,5-diacetyl-2,6-dimethylpyridine.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Sodium hydroxide

  • Bromine or commercial sodium hypobromite solution

  • Dioxane (as a co-solvent if needed for solubility)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent) in a solution of sodium hydroxide (excess) in water (and dioxane if necessary).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in aqueous sodium hydroxide (or commercial sodium hypobromite solution) with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

B. Selenium Dioxide Oxidation: Synthesis of 1,2-Dicarbonyl Compounds

Selenium dioxide is a specific oxidizing agent for the conversion of a methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound (a glyoxal).[8][9]

Scientific Rationale: The oxidation with SeO₂ is believed to proceed through an ene reaction followed by a[1][4]-sigmatropic rearrangement.[8]

Protocol 4: Selenium Dioxide Oxidation to a Bis-glyoxal Derivative

This is a general protocol for the selenium dioxide oxidation of a methyl ketone.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Selenium dioxide

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent) in a mixture of dioxane and a small amount of water.

  • Add selenium dioxide (2.2 equivalents) to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the black selenium precipitate.

  • The filtrate can be worked up by extraction with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

III. Reduction of the Acetyl Group

The reduction of the acetyl group can yield either the corresponding secondary alcohol or the fully reduced ethyl group, depending on the choice of reducing agent and reaction conditions.

Scientific Rationale: Milder reducing agents like sodium borohydride will typically reduce the ketone to a secondary alcohol. More forcing conditions, such as catalytic hydrogenation or Clemmensen/Wolff-Kishner reductions, can lead to the complete reduction to the methylene group.

Protocol 5: Reduction to a Bis(1-hydroxyethyl) Derivative

This protocol describes the reduction of the acetyl groups to secondary alcohols using sodium borohydride.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Sodium borohydride

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (2.2 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete by TLC.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Purify by column chromatography or recrystallization if necessary.

IV. α-Halogenation

The introduction of a halogen at the α-position of the acetyl group creates a versatile electrophilic center for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Scientific Rationale: Under acidic conditions, the reaction proceeds through an enol intermediate which attacks the halogen. Under basic conditions, an enolate is formed which then reacts with the halogen. For substrates like acetylpyridines, acidic conditions are often preferred to avoid potential side reactions associated with the basicity of the pyridine nitrogen.

Protocol 6: α-Bromination of the Acetyl Group

This protocol outlines a general procedure for the α-bromination of an acetyl group under acidic conditions.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Bromine (Br₂)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine (2.2 equivalents) in acetic acid from a dropping funnel with stirring.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a large volume of water.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure α,α'-dibromo product.

V. The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can be subsequently hydrolyzed to the corresponding amide.[10][11][12][13][14][15][16][17] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Scientific Rationale: The reaction mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain, ultimately forming the thioamide.[13]

Protocol 7: Willgerodt-Kindler Reaction of 3,5-Diacetyl-2,6-dimethylpyridine

This is a general protocol for the Willgerodt-Kindler reaction that can be adapted for the target molecule.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Sulfur powder

  • Morpholine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent), sulfur powder (excess, e.g., 4-6 equivalents), and morpholine (excess, e.g., 4-6 equivalents).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After cooling, the reaction mixture can be poured into water and the product extracted with an organic solvent.

  • The crude thioamide can be purified by column chromatography or recrystallization.

  • For conversion to the amide, the thioamide can be hydrolyzed under acidic or basic conditions.

VI. The Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the α-position of the acetyl group.[16][18][19][20] This reaction is valuable for the synthesis of β-amino ketones, which are important synthetic intermediates and possess biological activity.

Scientific Rationale: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and a secondary amine. The enol or enolate of the acetylpyridine then acts as a nucleophile, attacking the iminium ion to form the Mannich base.[16]

Protocol 8: Mannich Reaction of 3,5-Diacetyl-2,6-dimethylpyridine

This protocol provides a general procedure for the Mannich reaction.

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine

  • Paraformaldehyde

  • Dimethylamine hydrochloride (or another secondary amine salt)

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent), paraformaldehyde (excess, e.g., 2.5 equivalents), and dimethylamine hydrochloride (2.2 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or by conversion to the free base followed by extraction and chromatography.

Visualizations

Workflow for the Functionalization of the Acetyl Group

G cluster_C_C C-C Bond Formation cluster_redox Redox Reactions cluster_ox cluster_red cluster_alpha α-Functionalization start 3,5-Diacetyl-2,6-dimethylpyridine claisen Claisen-Schmidt (Base, ArCHO) start->claisen knoevenagel Knoevenagel (Acid, Salicylaldehyde) start->knoevenagel oxidation Oxidation start->oxidation reduction Reduction start->reduction halogenation α-Halogenation (Br₂, AcOH) start->halogenation mannich Mannich Reaction (CH₂O, R₂NH) start->mannich willgerodt Willgerodt-Kindler (S, Morpholine) start->willgerodt chalcone Bis-azachalcone claisen->chalcone cyclized_k Cyclized Product knoevenagel->cyclized_k pyrazole Bis-pyrazole (Hydrazine) chalcone->pyrazole haloform Haloform (Br₂, NaOH) oxidation->haloform seo2 SeO₂ Oxidation oxidation->seo2 nabh4 NaBH₄ reduction->nabh4 acid Dicarboxylic Acid haloform->acid glyoxal Bis-glyoxal seo2->glyoxal alcohol Bis-secondary Alcohol nabh4->alcohol halo_ketone α,α'-Dihalo Ketone halogenation->halo_ketone mannich_base Bis-Mannich Base mannich->mannich_base thioamide Bis-thioamide willgerodt->thioamide

Caption: Reaction pathways for the functionalization of 3,5-diacetyl-2,6-dimethylpyridine.

Mechanism of the Claisen-Schmidt Condensation

G ketone R-CO-CH₃ enolate [R-CO-CH₂]⁻ ketone->enolate + OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide + Ar-CHO aldehyde Ar-CHO h2o2 H₂O chalcone R-CO-CH=CH-Ar alkoxide->chalcone - OH⁻ oh_minus OH⁻ h2o H₂O oh_minus2 OH⁻

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Conclusion

The acetyl groups of 3,5-dimethylpyridine derivatives are exceptionally versatile functional handles that provide access to a vast chemical space. The protocols and scientific rationale detailed in this guide offer a robust starting point for researchers to explore the rich chemistry of this scaffold. The interplay of electronic and steric factors in this system necessitates careful consideration of reaction conditions to achieve the desired selectivity and yield. By leveraging the transformations outlined herein—from condensation reactions to redox manipulations and α-functionalizations—scientists can unlock new avenues for the development of novel pharmaceuticals and advanced materials.

References

  • Al-Ghorbani, M., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 27(11), 3483. [Link]

  • Dovzhenko, N. M., et al. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Chemistry of Heterocyclic Compounds, 55(4), 350-355. [Link]

  • Dovzhenko, N. M., et al. (2020). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. ResearchGate. [Link]

  • Joshi, S., et al. (2010). Synthesis of Some 3,5-Bis-1,4-dihydro-4-phenyl 2,6-Dimethyl pyridino-2ó-amino-6ó-phenyl Pyrimidines. Asian Journal of Chemistry, 22(5), 3565-3568. [Link]

  • Thorpe, J. F. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

  • Baron, H., et al. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Hansen, T. V., et al. (2005). A Convenient One-Pot, Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 7(20), 4471–4473. [Link]

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link]

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. [Link]

  • Willgerodt-Kindler Reaction. SynArchive. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Barluenga, J., et al. (2008). Mild and Efficient Synthesis and Base-Promoted Rearrangement of Novel Isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

  • Haloform Reaction. Name Reactions in Organic Synthesis. [Link]

  • Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275-309. [Link]

  • Al-Zaydi, K. M., et al. (2019). Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. Journal of the Serbian Chemical Society, 84(12), 1339-1351. [Link]

  • Mundy, B. P., et al. (2009). Willgerodt-Kindler Reaction. MSU Chemistry. [Link]

  • Kashima, C. (1981). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 39(1), 29-41. [Link]

  • Haloform Reaction. Chemistry Steps. [Link]

  • Davies, I. W., et al. (2000). A Practical Synthesis of a Potent and Selective PDE4 Inhibitor. The Journal of Organic Chemistry, 65(25), 8415-8420. [Link]

  • Haloform Reaction. Organic Chemistry Portal. [Link]

  • Haloform Reaction. Chemistry LibreTexts. [Link]

  • Dömling, A. (2012). The Willgerodt–Kindler Reaction. In Multicomponent Reactions. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Patel, K. D., et al. (2019). Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines. Tetrahedron Letters, 60(38), 151068. [Link]

  • Purrello, G. (2004). Some aspects of the willgerodt–kindler reaction and related reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4-5), 735-746. [Link]

  • trans-Pinocarveol. Organic Syntheses. [Link]

  • Al-Ghorbani, M., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. PMC. [Link]

  • Dotsenko, V. V., et al. (2009). Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 1. Synthesis of Novel Derivatives of Imidazo[2,1-b][3][4][21]thiadiazine. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Industrial & Engineering Chemistry Research. [Link]

  • Lilio, A. M., et al. (2016). Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chemical Science, 7(10), 6593-6604. [Link]

  • Wang, Y., et al. (2015). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Chinese Journal of Organic Chemistry, 35(1), 224-229. [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6835-6842. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • 3-Pentanone, 1-(dimethylamino)-4-methyl-. Organic Syntheses. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. [Link]

  • Selenium Dioxide. ADICHEMISTRY. [Link]

  • Sasaki, T., et al. (2000). The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di-tert-butyl-3H-azepine. The Journal of Organic Chemistry, 65(17), 5434-5437. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-35DMP-4AC Status: Active Topic: Yield Improvement & Troubleshooting Target Molecule: 1-(3,5-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-dimethylpyridine)

Executive Summary: The Steric Challenge

The synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone presents a unique challenge in pyridine chemistry: regioselectivity .

In 3,5-dimethylpyridine (3,5-lutidine), the C3 and C5 positions are blocked by methyl groups. While this might suggest that the C4 position is the only available site for electrophilic attack, the "sandwiching" effect of the methyl groups creates significant steric hindrance at C4. Consequently, direct functionalization methods (like Radical Minisci acylation) often fail or favor the electronically activated and less sterically hindered C2/C6 positions, leading to inseparable mixtures and low yields (<20%).

To achieve high yields (>60% overall) and pharmaceutical-grade purity, we recommend abandoning direct C-H functionalization in favor of a stepwise N-oxide activation pathway . This guide details the robust "Nitrile Route" and provides troubleshooting for the common pitfalls in the "Direct Radical" route.

Route Analysis & Decision Logic

Method A: Direct Radical Acylation (Minisci Reaction)
  • Mechanism: Reaction of 3,5-lutidine with acetaldehyde (or pyruvic acid) + radical initiator (AgNO₃/S₂O₈²⁻ or t-BuOOH).

  • Outcome: Typically Low Yield (15-25%) .

  • Failure Mode: The nucleophilic acetyl radical prefers the protonated C2 position due to lower steric hindrance compared to the C4 position, which is flanked by two methyls.

  • Verdict: Not recommended for scale-up or high purity.

Method B: The N-Oxide/Nitrile Pathway (Recommended)
  • Mechanism: N-oxidation activates the ring; Nitration installs a handle specifically at C4 (directed by electronics); Functional group interconversion leads to the ketone.

  • Outcome: High Yield (50-65% overall) and High Regioselectivity .

  • Verdict: The Gold Standard for this specific isomer.

Synthesis_Decision_Tree Start Starting Material: 3,5-Dimethylpyridine Decision Choose Strategy Start->Decision RouteA Route A: Direct Minisci (Acetaldehyde/Peroxide) Decision->RouteA Quick/Dirty RouteB Route B: N-Oxide Activation (Stepwise Functionalization) Decision->RouteB High Purity ResultA Result: Mixture of C2 & C4 Isomers Low Yield (<20%) RouteA->ResultA Step1 Step 1: N-Oxidation (H2O2/AcOH) RouteB->Step1 Step2 Step 2: Nitration (HNO3/H2SO4) -> C4 Selective Step1->Step2 Step3 Step 3: Reduction & Sandmeyer (-> 4-Cyano) Step2->Step3 Step4 Step 4: Grignard Addition (MeMgBr -> 4-Acetyl) Step3->Step4

Figure 1: Decision logic comparing the direct Minisci route vs. the recommended N-Oxide pathway.

Detailed Protocols & Yield Optimization

Step 1: N-Oxidation of 3,5-Lutidine[1][2][3]
  • Objective: Activate the pyridine ring for electrophilic substitution at C4.

  • Protocol: Dissolve 3,5-lutidine in glacial acetic acid. Add 30% H₂O₂ dropwise at 60°C. Heat to 90°C for 6 hours.

  • Yield Tip: Add H₂O₂ in two portions (start and mid-reaction) to maintain oxidant concentration.

  • Critical Check: Ensure complete consumption of starting material by TLC (MeOH/DCM 1:9). Unreacted lutidine will cause side reactions in Step 2.

Step 2: Regioselective Nitration
  • Objective: Install the Nitro group at C4.

  • Mechanism: The N-oxide directs electrophilic substitution to C4 (para) and C2 (ortho). However, steric hindrance from the 3,5-dimethyl groups makes C4 the only accessible site for the nitro group.

  • Protocol:

    • Dissolve 3,5-dimethylpyridine-1-oxide in conc. H₂SO₄.[1][2]

    • Add fuming HNO₃ dropwise at 0-10°C (Exothermic!).

    • Heat to 90-100°C for 2-4 hours.

    • Pour onto ice, neutralize with Na₂CO₃.

  • Troubleshooting:

    • Brown Fumes:[2] Runaway exotherm. Keep T < 10°C during addition.

    • Low Yield:[2][3] Ensure "Fuming" HNO₃ is used, not standard 65%. The N-oxide is deactivated and requires a strong electrophile.

Step 3: Conversion to 4-Cyano (The "Sandmeyer" Sequence)
  • Objective: Swap the Nitro group for a Nitrile.

  • Route: 4-Nitro-N-oxide

    
     4-Amino-3,5-lutidine 
    
    
    
    Diazonium
    
    
    4-Cyano.
  • Why not direct displacement? Direct nucleophilic substitution of the nitro group with cyanide is possible but often messy due to polymerization. The Sandmeyer route is longer but reliable.

  • Protocol:

    • Reduction: Fe powder / Acetic Acid or H₂/Pd-C reduces both the Nitro group and the N-oxide oxygen, yielding 4-amino-3,5-dimethylpyridine .

    • Diazotization: NaNO₂ / H₂SO₄ at 0°C.

    • Sandmeyer: Add the diazonium salt solution to a CuCN/NaCN mixture at 0°C, then warm to RT.

  • Yield Tip: Maintain strict temperature control (0-5°C) during diazotization to prevent phenol formation (hydrolysis).

Step 4: Grignard Addition (The Final Step)
  • Objective: Convert Nitrile to Ketone.

  • Protocol:

    • Dissolve 4-cyano-3,5-dimethylpyridine in anhydrous THF.

    • Add MeMgBr (3.0 equiv) at 0°C.

    • Reflux for 2-4 hours.

    • Crucial Hydrolysis: Quench with aqueous NH₄Cl, then stir with 1M HCl for 1 hour to hydrolyze the intermediate imine salt.

  • Yield Tip: The steric bulk at C3/C5 slows down the attack on the nitrile. Use excess Grignard (3-4 equiv) and longer reflux times.

Troubleshooting Guide (Q&A)

Category: Minisci Reaction (Direct Acylation)[5]

Q: I am trying the Minisci reaction with acetaldehyde and t-BuOOH, but I see multiple spots on TLC. Which is my product? A: You likely have a mixture of the 2-acetyl (major) and 4-acetyl (minor) isomers, along with di-acylated byproducts. The 3,5-dimethyl groups sterically shield C4, pushing the radical attack to C2. Separation is difficult.

  • Action: Switch to the N-Oxide route described above for pure C4 product.

Q: Can I block the C2/C6 positions to force the Minisci reaction to C4? A: Theoretically, yes, but installing and removing blocking groups on 3,5-lutidine is inefficient. The N-oxide strategy effectively uses the "electronic" blocking of the N-oxide oxygen and the "steric" blocking of the methyls to direct nitration to C4 naturally.

Category: N-Oxide & Nitration[1][2][3][6][7]

Q: My nitration yield is low (<40%). What went wrong? A: The N-oxide ring is electron-deficient.

  • Acid Strength: Did you use fuming nitric acid? Concentrated (65%) is often insufficient.

  • Temperature: The reaction requires heat (90-100°C) after addition to drive the substitution.

  • Neutralization: The product (4-nitro-3,5-dimethylpyridine-1-oxide) can be water-soluble.[2] Ensure you neutralize to pH 8-9 and extract exhaustively with DCM or EtOAc.

Category: Grignard Reaction[8][9][10]

Q: The Grignard reaction didn't yield the ketone; I got the starting nitrile back. A: This is a classic "steric hindrance" failure. The methyl groups at 3 and 5 block the approach of the Grignard reagent to the nitrile carbon.

  • Fix 1: Use MeLi (Methyllithium) instead of MeMgBr. MeLi is smaller and more reactive.

  • Fix 2: Add CuBr (5 mol%) to catalyze the addition.

  • Fix 3: Increase reflux time to 12+ hours.

Q: I obtained an imine instead of the ketone. A: The intermediate ketimine is stable due to the steric protection of the adjacent methyl groups.

  • Fix: The hydrolysis step needs to be more vigorous. Stir the quenched mixture with 2M HCl at 50°C for 2 hours to force the imine to hydrolyze to the ketone.

Data Summary Table

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 N-OxidationH₂O₂ (30%), AcOH85-95%Temperature control (exothermic)
2 NitrationFuming HNO₃, H₂SO₄70-80%Heat (90°C) required for conversion
3 ReductionFe, AcOH80-90%Complete reduction of N-O and NO₂
4 CyanationNaNO₂, CuCN60-70%Keep diazonium cold (0°C)
5 GrignardMeMgBr (3-4 eq), THF50-65%Acidic hydrolysis of stable imine

References

  • BenchChem. Detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. (Accessed 2025).[4][5] Link (Note: Describes the foundational N-oxide/Nitration steps).

  • Scriven, E. F. V., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid." Journal of the Chemical Society.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry.
  • Vertex AI Search Results. (See "Search Result 1.9" and "1.
  • Organic Syntheses. 3,5-Dimethylpyrazole (Reference for handling 3,5-dimethyl substituted systems). Link

Disclaimer: This guide is for research purposes only. All reactions involving fuming nitric acid, cyanides, and pressurized vessels must be performed in a fume hood with appropriate PPE.

Sources

Purification methods for 1-(3,5-Dimethylpyridin-4-YL)ethanone by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(3,5-Dimethylpyridin-4-yl)ethanone

Case ID: PUR-PYR-35DM-04 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Chromatographic Isolation & Troubleshooting for 4-Acetyl-3,5-Lutidine Derivatives[1]

Executive Summary: The Chemo-Physical Challenge

Purifying 1-(3,5-dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-dimethylpyridine) presents a classic "Pyridine Problem" in chromatography.

  • The Trap: The pyridine nitrogen is basic (estimated pKa ~3.5–4.0).[2] Standard flash silica gel is acidic (pH ~5.[2]0) and possesses active silanol groups (Si-OH).[1][2][3]

  • The Interaction: The basic nitrogen undergoes strong hydrogen bonding and ion-exchange interactions with silanols.[1]

  • The Result: Severe peak tailing, irreversible adsorption (mass loss), and poor resolution from structurally similar impurities like the 2-acetyl isomer or unreacted 3,5-lutidine.

This guide provides three validated workflows to overcome these issues, moving from standard modifications to advanced stationary phases.

Part 1: Validated Purification Workflows

Method A: Deactivated Normal Phase (The "TEA" Method)

Best for: Routine purification of crude reaction mixtures (>500 mg).[2]

The Logic: You must competitively block the acidic silanol sites before your analyte reaches them. Triethylamine (TEA) acts as a sacrificial base, saturating the silica surface.

Protocol:

  • Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate (Hex/EtOAc) system.[2]

    • Critical Additive: Add 1% (v/v) Triethylamine to the entire mobile phase volume (both weak and strong solvents).[2]

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This equilibrates the pH of the silica.

  • Gradient: Run a gradient from 5% to 40% EtOAc in Hexane (with 1% TEA constant).

  • Post-Run: Evaporate fractions immediately. Residual TEA is volatile but can catalyze aldol condensation of the ketone if left too long.

Method B: Neutral Stationary Phase (The "Alumina" Method)

Best for: Acid-sensitive compounds or when TEA fails to resolve tailing.[1][2]

The Logic: Aluminum oxide (Alumina) is available in "Basic" or "Neutral" grades.[2] It lacks the highly acidic protons of silica gel, preventing the acid-base retention mechanism entirely.

Protocol:

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .[2]

    • Note: Grade I is too active and may cause condensation of the acetyl group. Deactivate Grade I to Grade III by adding 6% water (w/w) and shaking for 2 hours.[2]

  • Mobile Phase: Dichloromethane (DCM) / Hexane gradient (0% to 50% DCM).[2]

  • Loading: Solid load is preferred. Adsorb crude onto a small amount of deactivated alumina, not silica.

Method C: Reverse Phase (The "Ion Suppression" Method)

Best for: Final polishing (>99% purity) and separating isomers.[2]

The Logic: By controlling the pH of the mobile phase, you force the pyridine into a single ionization state.

  • Low pH (pH 2-3): Analyte is fully protonated (

    
    ).[1][2] Highly soluble, elutes faster, sharp peaks due to repulsion from residual silanols on C18.
    
  • High pH (pH 9-10): Analyte is fully neutral (

    
    ).[1][2] Retains longer on C18, excellent peak shape (requires pH-stable column).[2]
    

Recommended System:

  • Column: C18 (End-capped) or Phenyl-Hexyl (provides pi-pi selectivity for separating the 3,5-dimethyl substitution pattern).[1][2]

  • Buffer: Water + 0.1% Formic Acid (pH ~2.7).[2]

  • Organic: Acetonitrile.[4]

Part 2: Troubleshooting & FAQs

Q1: I am seeing severe tailing even with 1% TEA. My product elutes over 20 fractions. Why?

Diagnosis: This is likely Column Overload or Incomplete Deactivation . The Science: The 3,5-dimethyl groups provide steric hindrance, but the acetyl group at position 4 is electron-withdrawing, making the nitrogen less basic than lutidine but still active. If the mass load is high (>1% of silica weight), the TEA cannot block all sites fast enough. Corrective Action:

  • Increase Modifier: Switch from TEA to 2% Ammonia in Methanol (7N solution) as your polar modifier additive. Ammonia is smaller and penetrates pores better.

  • Switch Solvent: Move to a DCM/Methanol system (e.g., 95:5 DCM/MeOH + 1% NH4OH). The methanol itself helps deactivate silanols.

Q2: My crude mixture contains the 2-acetyl isomer. How do I separate it from the 4-acetyl target?

Diagnosis: Regioisomers often co-elute on silica because their polarity is almost identical.[1] The Science: The 4-acetyl isomer is more symmetrical and often has a slightly higher melting point and lower solubility than the 2-acetyl isomer.[1] The 2-acetyl isomer may form an internal hydrogen bond (if enolizable) or have a different dipole moment.[1][2] Corrective Action:

  • Use Phenyl-Hexyl Chromatography: The pi-pi interaction with the phenyl ring on the column will discriminate between the electron distribution of the 2-substituted vs 4-substituted pyridine rings.[1]

  • Crystallization (Non-Chromatographic): Before the column, try triturating the crude oil with cold pentane or diethyl ether. The symmetrical 4-acetyl-3,5-dimethylpyridine often crystallizes out, while the 2-acetyl isomer remains in the mother liquor.[1]

Q3: I lost 40% of my mass after the column. Where did it go?

Diagnosis: Irreversible adsorption (Chemisorption). The Science: Pyridines can form stable salts with metal impurities in the silica or react with very active silanols to form covalent-like bonds.[1] Corrective Action:

  • The "Flush" Step: After your main gradient, flush the column with DCM:Methanol:Triethylamine (90:10:5) . This high-polarity, basic "push" solvent will displace the chemically adsorbed material.

  • Check Solubility: Ensure your compound didn't precipitate inside the column when the hexane ratio was high.

Part 3: Decision Matrix (Visualized)

The following diagram outlines the logical decision process for selecting the correct purification method based on your specific constraints.

PurificationStrategy Start Crude 1-(3,5-Dimethylpyridin-4-yl)ethanone CheckImpurity Primary Impurity Type? Start->CheckImpurity Isomer Regioisomer (2-acetyl) CheckImpurity->Isomer Structural Isomers Basics Starting Material / Tars CheckImpurity->Basics Standard Impurities MethodC METHOD C: Reverse Phase C18/Phenyl (0.1% Formic Acid) Isomer->MethodC High Selectivity Needed Cryst Pre-Column: Trituration with Pentane Isomer->Cryst Bulk Removal Scale Scale of Purification Basics->Scale SmallScale < 100 mg (Analytical) Scale->SmallScale LargeScale > 500 mg (Prep) Scale->LargeScale SmallScale->MethodC Fast/Clean MethodA METHOD A: Silica + 1% TEA (Hex/EtOAc) LargeScale->MethodA Cost Effective MethodB METHOD B: Neutral Alumina (DCM/Hex) MethodA->MethodB If Tailing Persists Cryst->MethodA Polishing

Caption: Decision tree for selecting the optimal stationary phase and mobile phase modifiers based on impurity profile and scale.

Part 4: Data & Specifications

Table 1: Physicochemical Properties Relevant to Chromatography

PropertyValueChromatographic Implication
Structure Pyridine ring, 3,5-dimethyl, 4-acetylSteric bulk at 3,5 positions reduces N-reactivity slightly, but basicity remains.[1]
Estimated pKa ~3.5 – 4.0Neutral at pH > 6.[1] Positive charge (

) at pH < 2.[2]
LogP ~1.8 – 2.1Moderate lipophilicity.[1] Retains well on C18. Elutes mid-range on Normal Phase.
UV Max ~230 nm, ~270 nmUse 254 nm for general detection.
Solubility Good: DCM, EtOAc, MeOH, Acidic WaterPoor: Hexane, PentaneAvoid loading in pure Hexane; compound may precipitate on column head.

References

  • Reich, H. J. (2024).[2] Common Problems in Chromatography: Tailing of Amines. University of Wisconsin-Madison Chemistry.[1] [Link]

  • Sielc Technologies. (2018).[2] Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (2011). Purification of Pyridine Derivatives via Flash Chromatography. Org. Synth. 2011, 88, 224-237. [Link]

Sources

Recrystallization solvents for high-purity 4-Acetyl-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It addresses the specific challenges of purifying 4-Acetyl-3,5-dimethylpyridine , a compound whose physical properties (low melting point/potential liquid state) often confuse standard recrystallization protocols.

Topic: Recrystallization Solvents & Purification Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: March 2026[1]

Core Directive: The "Phase State" Reality Check

Before attempting recrystallization, you must verify the physical state of your target. [1]

Unlike many pharmaceutical intermediates, 4-Acetyl-3,5-dimethylpyridine sits on the borderline between liquid and low-melting solid (estimated MP: 15–30°C, influenced heavily by purity).[1] This structural reality—derived from the parent 4-acetylpyridine (MP ~15°C) and 3,5-lutidine (liquid)—means standard room-temperature recrystallization often fails, resulting in "oiling out."[1]

Our Recommendation:

  • If High Purity (>99%) is required: Convert the free base to a crystalline salt (e.g., Hydrochloride or Picrate), recrystallize the salt, and then neutralize.

  • If Free Base is required directly: Use Low-Temperature Recrystallization or High-Vacuum Distillation .[1]

Solvent Selection Guide (FAQ Format)

Q1: I need to recrystallize the Free Base. Which solvent system works?

A: Because the compound is lipophilic and low-melting, you must use a non-polar solvent system at sub-ambient temperatures.[1]

  • Primary System: n-Pentane or n-Hexane .[1]

  • Technique: Dissolve in a minimum amount of solvent at room temperature (or slightly warm, <35°C).[1] Cool slowly to -20°C or -78°C (Dry ice/acetone bath).

  • Why: Polar solvents (Ethanol, Methanol) are too soluble and will prevent crystallization at these low temperatures.[1]

Q2: My product "oils out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the separation temperature is above the compound's melting point in the solvent mixture.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass surface.[1]

  • Protocol Shift: Switch to a Dual-Solvent System :

    • Dissolve in minimal Diethyl Ether (Good Solvent).

    • Slowly add n-Pentane (Anti-Solvent) until turbid.[1]

    • Store at -20°C.

Q3: The most robust method for >99% purity? (The Salt Strategy)

A: We strongly recommend converting the crude oil to its Hydrochloride (HCl) salt .[1] The salt has a significantly higher melting point, allowing for standard recrystallization.

Salt FormSolvent SystemRecovery YieldImpurity Rejection
Hydrochloride (HCl) Isopropanol (IPA) / Acetone 85-90%Excellent (Rejects isomers)
Picrate Ethanol (95%) 90-95%High (Good for characterization)
Oxalate Methanol / Diethyl Ether 70-80%Moderate

Detailed Protocols

Protocol A: Purification via Hydrochloride Salt Formation (Recommended)

Use this method for removing difficult isomers or colored impurities.[1]

  • Dissolution: Dissolve 10g of crude 4-Acetyl-3,5-dimethylpyridine in 50 mL of Ethyl Acetate .

  • Acidification: Cool to 0°C. Slowly add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas. A white precipitate should form immediately.[1]

  • Isolation: Filter the crude salt and wash with cold Ethyl Acetate.

  • Recrystallization:

    • Dissolve the crude salt in boiling Isopropanol .

    • If colored, add activated carbon (5 wt%), stir for 10 mins, and hot filter.

    • Allow to cool to RT, then refrigerate at 4°C.

  • Neutralization (Recovery): Dissolve pure crystals in water, neutralize with saturated NaHCO₃, and extract with Dichloromethane (DCM).

Protocol B: Low-Temperature Crystallization (Free Base)

Use this method if you cannot tolerate acidic conditions.[1]

  • Preparation: Place crude oil in a flask. Add n-Pentane (5 mL per gram).[1]

  • Solubilization: Warm slightly (max 30°C) to ensure homogeneity. If insoluble particles remain, filter them out (these are likely high-melting impurities).[1]

  • Cryo-Crystallization: Wrap the flask in foil (light protection) and place in a -20°C freezer for 24 hours.

  • Filtration: Crucial Step —You must filter using a pre-cooled Buchner funnel (store funnel in freezer).[1] If the gear is warm, the crystals will melt back into an oil during filtration.

Troubleshooting Logic (Decision Tree)

The following diagram outlines the decision process for purifying this specific pyridine derivative.

PurificationLogic Start Start: Crude 4-Acetyl-3,5-dimethylpyridine CheckState Check Physical State @ 25°C Start->CheckState IsSolid Solid? CheckState->IsSolid Yes IsOil Oil / Liquid? CheckState->IsOil Yes RecrystSolid Recrystallize: Hexane/EtOAc (9:1) IsSolid->RecrystSolid Distill High Vac Distillation (0.1 mmHg) IsOil->Distill If Thermally Stable SaltForm Convert to HCl Salt (Recrystallize from IPA) IsOil->SaltForm If High Purity Needed Final Final Pure Product (>99%) RecrystSolid->Final Distill->Final Neutralize Neutralize & Extract SaltForm->Neutralize Neutralize->Final

Caption: Decision matrix for selecting between Distillation, Direct Recrystallization, or Salt Formation based on the physical state of the crude material.

Critical Impurity Management

Impurity TypeOriginRemoval Strategy
N-Oxides Oxidation during synthesis or storageSilica Gel Plug: Elute with DCM/MeOH (95:[1]5) before recrystallization.[1]
Isomers Regioisomers from acetylationSalt Recrystallization: The HCl salt of the 3,5-isomer often crystallizes preferentially over the 2,4-isomer.[1]
Yellow Color Polymerized pyrroles/pyridinesActivated Carbon: Use Norit SX Ultra in hot alcohol during salt recrystallization.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for pyridine derivative purification).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14282, 4-Acetylpyridine. (Physical property data for parent compounds).

  • BenchChem Technical Notes. (2025). Recrystallization of Alkyl Pyridines. (General solubility profiles for methyl-substituted pyridines). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Salt formation protocols).

Sources

Technical Support Center: Advanced Strategies for 3,5-Lutidine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3,5-Lutidine (3,5-dimethylpyridine) is a sterically hindered, mildly basic heterocyclic amine frequently used as a non-nucleophilic base in silylation, triflation, and cross-coupling reactions. While highly effective in driving reactions forward, its removal during post-reaction workup often presents a bottleneck due to its partial water solubility and high boiling point.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity product isolation.

Physicochemical Profiling

To remove an impurity, you must first understand its physical properties. The following quantitative parameters dictate the causality behind every removal strategy.

PropertyValueMechanistic Implication for Workup
Boiling Point 169–172 °CToo high for standard rotary evaporation without significant heating. Requires high vacuum or azeotropic co-evaporation.
pKa (Conjugate Acid) 6.15Mildly basic. Protonation requires an aqueous wash with pH < 4 to ensure >99% conversion to the water-soluble lutidinium salt.
Water Solubility ~33 g/L at 20 °CPartially soluble in neutral water. Simple water washes are inefficient and require excessive volumes, risking product loss.
Coordination Chemistry Strong Lewis BaseThe nitrogen lone pair readily coordinates with transition metals (e.g., Cu²⁺), enabling removal at neutral pH via complexation.

Troubleshooting FAQs

Q1: My target molecule is acid-stable. What is the most thermodynamically efficient way to remove 3,5-lutidine during liquid-liquid extraction? A: The most efficient method is an aqueous acid wash (e.g., 1M HCl or 5% KHSO4). Because the 1 [3], lowering the aqueous phase pH below 4 shifts the equilibrium entirely toward the protonated 3,5-lutidinium ion. This charged species becomes heavily hydrated and partitions exclusively into the aqueous phase, leaving your neutral organic product behind.

Q2: My product contains acid-labile protecting groups (e.g., THP, TBS, acetals) and degrades during HCl washes. How can I remove the lutidine base without lowering the pH? A: Utilize a2 [2]. 3,5-Lutidine acts as a strong Lewis base. Its nitrogen lone pair coordinates with the Cu(II) transition metal center to form a highly polar, water-soluble


 complex. This allows you to extract the base into the aqueous phase at a neutral pH, completely preserving acid-sensitive functionalities.

Q3: I am synthesizing a low-molecular-weight, highly polar compound. Aqueous washes (both acid and CuSO₄) pull my product into the aqueous layer. How do I remove the lutidine? A: You must bypass liquid-liquid extraction entirely and use 3 [4]. Because 3,5-lutidine has a 4 [1], direct evaporation is tedious and risks thermal degradation of your product. By adding toluene, you form a binary mixture that lowers the effective boiling point, allowing the lutidine to be co-evaporated under reduced pressure on a standard rotary evaporator.

Workflow Visualization

LutidineRemoval Start Crude Reaction Mixture (Contains 3,5-Lutidine) Q1 Is the target product acid-sensitive? Start->Q1 Q2 Is the target product highly water-soluble? Q1->Q2 Yes AcidWash Protocol A: Aqueous Acid Wash (pH < 4) Q1->AcidWash No CuSO4Wash Protocol B: CuSO4 Coordination Wash (Neutral pH) Q2->CuSO4Wash No Azeotrope Protocol C: Azeotropic Distillation (Toluene Co-evaporation) Q2->Azeotrope Yes Chromatography Protocol D: Silica Gel Chromatography Azeotrope->Chromatography Trace remaining

Workflow for selecting the optimal 3,5-lutidine removal strategy based on product properties.

Validated Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the current one via the built-in validation checks.

Protocol A: Aqueous Acid Wash (For Acid-Stable Products)
  • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl or 5% aqueous KHSO₄.

  • Shake vigorously, venting frequently, and allow the phases to separate.

  • Self-Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read pH < 4. If the pH is > 4, the acid has been depleted by the excess base; perform an additional acid wash.

  • Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Copper(II) Sulfate Coordination Wash (For Acid-Sensitive Products)
  • Prepare a saturated aqueous solution of Copper(II) sulfate pentahydrate (~300 g/L at room temperature).

  • Dilute the crude organic mixture (preferably in EtOAc or DCM) and transfer to a separatory funnel.

  • Add the saturated CuSO₄ solution (approx. 1/3 the volume of the organic layer) and shake vigorously.

  • Self-Validation Check: The aqueous layer will immediately turn a deep, vibrant blue due to the formation of the copper-lutidine complex. Separate the layers and repeat the wash. The system is validated as "lutidine-free" when a subsequent CuSO₄ wash retains its original pale blue color, indicating no further complexation is occurring.

  • Wash the organic layer with distilled water to remove trace copper salts, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Azeotropic Distillation (For Water-Soluble Products)
  • Transfer the crude reaction mixture to a round-bottom flask. If the reaction was run in a high-boiling solvent (e.g., DMF), remove as much as possible under high vacuum first.

  • Add a volume of Toluene equal to 3–5 times the estimated volume of residual 3,5-lutidine.

  • Attach to a rotary evaporator and concentrate under reduced pressure (e.g., 40–50 °C water bath, < 20 mbar).

  • Repeat the toluene addition and evaporation process 2 to 3 times.

  • Self-Validation Check: Analyze an aliquot of the crude residue via ¹H NMR. The characteristic aromatic protons of 3,5-lutidine (singlets at ~8.2 ppm and ~7.3 ppm in CDCl₃) must be absent. If trace signals remain, perform one final co-evaporation or pass the material through a short silica plug.

References

  • 3,5-Lutidine - Wikipedia, Wikipedia,
  • Technical Support Center: Post-Silylation Imidazole Removal - Benchchem, Benchchem,
  • 3,5-Lutidine CAS#: 591-22-0 - ChemicalBook, ChemicalBook,
  • Pyridine as a solvent doesn't want to evapor

Sources

Technical Support Center: Solving Solubility Issues of 4-Acetyl-3,5-dimethylpyridine in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with 4-Acetyl-3,5-dimethylpyridine in aqueous media. By providing a combination of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols, this document aims to be a comprehensive resource for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties and solubility of 4-Acetyl-3,5-dimethylpyridine?

A1: Understanding the inherent properties of 4-Acetyl-3,5-dimethylpyridine is the first step in developing a robust solubilization strategy. While specific experimental data for this exact compound is limited in public literature, we can infer properties from its structural analogues, such as 4-acetylpyridine and various dimethylpyridines (lutidines). The pyridine ring provides a basic nitrogen atom, while the acetyl and dimethyl groups increase its lipophilicity.

Table 1: Estimated & Known Physicochemical Properties of 4-Acetyl-3,5-dimethylpyridine and Related Analogues

Property4-Acetyl-3,5-dimethylpyridine (Predicted/Estimated)4-Acetylpyridine (Known)3,5-Lutidine (Known)
Molecular Weight 149.19 g/mol 121.14 g/mol [1]107.16 g/mol [2]
Aqueous Solubility Predicted to be poorly to moderately soluble.Soluble[3]. Experimental data suggests >100 mg/mL[3].Soluble.
pKa (of conjugate acid) Estimated ~6.0 - 7.03.526.15[2]
Calculated logP Estimated ~1.0 - 1.50.5[3]1.8

Note: The addition of two methyl groups compared to 4-acetylpyridine is expected to decrease aqueous solubility due to increased lipophilicity.

Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why?

A2: This is a classic case of kinetic versus thermodynamic solubility. Your high-concentration stock in a strong organic solvent like DMSO may be stable, but upon dilution into an aqueous buffer, the compound's concentration exceeds its thermodynamic solubility limit in that new, predominantly aqueous environment, leading to precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum, typically <1% and often <0.1%, to avoid artifacts.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While increasing the temperature can enhance the solubility of many compounds, it is often not a practical or reliable solution for biological assays.[4] The solubility increase may not be sufficient, and more importantly, the compound can precipitate out upon cooling to the assay temperature (e.g., 25°C or 37°C). This can lead to inaccurate and irreproducible results. Furthermore, heat can degrade thermally sensitive compounds.

In-Depth Troubleshooting Guides

If you are facing persistent solubility issues, the following guides provide systematic approaches to identify the optimal solubilization strategy for your specific application.

Guide 1: pH Adjustment for Solubilization

The Principle: 4-Acetyl-3,5-dimethylpyridine is a weak base due to the lone pair of electrons on the pyridine nitrogen. By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a more polar, charged pyridinium salt which is significantly more soluble in water.[5][6][7] This relationship is governed by the Henderson-Hasselbalch equation and is a primary strategy for weakly basic compounds.[8]

When to Use: This should be your first approach if your experimental system can tolerate a pH range below the compound's estimated pKa (roughly pH < 5.5).

Causality Behind Experimental Choices:

  • Choosing the Right Buffer: Select a buffer with a pKa close to the desired final pH to ensure adequate buffering capacity. Citrate or acetate buffers are excellent choices for the pH 4-6 range.

  • Validating pH Post-Addition: Always measure the pH after adding the compound. A high concentration of a basic compound can overwhelm the buffer, leading to an unintended pH shift.

Potential Pitfalls:

  • pH Sensitivity of Assay: The required acidic pH may interfere with your biological assay (e.g., enzyme activity, cell viability).

  • Compound Instability: Some compounds may degrade or undergo hydrolysis at acidic pH. Always assess compound stability as part of your optimization.

G cluster_0 Mechanism: pH-Dependent Solubility Neutral Neutral Pyridine (Low Solubility) Protonated Protonated Pyridinium (High Solubility) Neutral->Protonated Protonation H_ion + H⁺ (Acidic pH) Protonated->Neutral Deprotonation OH_ion - H⁺ (Basic pH)

Caption: Mechanism of pH-dependent solubilization of a pyridine compound.

Guide 2: Utilizing Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[9][10][11] This reduction in polarity lowers the energy required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[]

When to Use: When pH adjustment is not viable or is insufficient on its own. This is a very common technique for in vitro screening.

Common Co-solvents:

  • Ethanol: Generally well-tolerated in many biological systems at low concentrations.

  • Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Often used in preclinical and clinical formulations due to their low toxicity.[]

  • Dimethyl Sulfoxide (DMSO): An excellent solubilizing agent but can have significant effects on biological systems.[] Use should be minimized and carefully controlled.

Causality Behind Experimental Choices:

  • Screening is Key: The effectiveness of a co-solvent is compound-specific. A screening approach (see Protocol 2) is necessary to determine the most effective agent and the minimum concentration required.

  • Start Low: Begin with low percentages (e.g., 1-5%) and increase only as needed.[9] High concentrations of co-solvents can denature proteins or disrupt cell membranes.

Table 2: Comparison of Common Solubilization Techniques

TechniqueProsConsBest For
pH Adjustment Simple, cost-effective, can produce large solubility increases.[]Assay must be compatible with the required pH; potential for compound instability.Initial screening for weakly basic/acidic compounds.
Co-solvents Versatile, effective for many neutral and lipophilic compounds.[9]Can interfere with biological assays; risk of precipitation on dilution.In vitro assays where final organic solvent concentration can be controlled.
Cyclodextrins Low toxicity, forms true solutions, can improve stability.[][14]Can be expensive; may alter compound bioavailability by complexation.Formulations where organic solvents are undesirable; challenging compounds.
Guide 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules, like 4-Acetyl-3,5-dimethylpyridine, forming a "host-guest" inclusion complex.[16] This complex presents a hydrophilic exterior to the aqueous medium, dramatically increasing the apparent solubility of the guest molecule without altering the bulk solvent properties.[][17]

When to Use: For challenging compounds where pH and co-solvent strategies fail, or when aiming for a formulation with minimal organic solvent for in vivo studies.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative often used for parenteral formulations.

Causality Behind Experimental Choices:

  • Stoichiometry Matters: The ratio of cyclodextrin to the compound is critical. A phase-solubility study (see Protocol 3) is the gold-standard method to determine the optimal concentration and binding characteristics.

  • Reversible Binding: The drug is released from the complex upon dilution, maintaining its free form to interact with its biological target.[]

G Start Compound Insoluble in Aqueous Buffer Check_pKa Is compound ionizable? (Weak Base) Start->Check_pKa Try_pH Strategy 1: Lower pH with Citrate/Acetate Buffer Check_pKa->Try_pH Yes Try_Cosolvent Strategy 2: Screen Co-solvents (Ethanol, PG, PEG) Check_pKa->Try_Cosolvent No pH_OK Soluble? Try_pH->pH_OK pH_OK->Try_Cosolvent No Success Proceed with Optimized Formulation pH_OK->Success Yes Cosolvent_OK Soluble? Try_Cosolvent->Cosolvent_OK Try_CD Strategy 3: Use Cyclodextrins (HP-β-CD) Cosolvent_OK->Try_CD No Cosolvent_OK->Success Yes Try_CD->Success Yes Fail Consult Formulation Specialist (e.g., Surfactants, Nanoparticles) Try_CD:s->Fail:n No

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3,5-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 1H NMR Spectrum Analysis of 1-(3,5-Dimethylpyridin-4-yl)ethanone

Introduction In pharmaceutical development, sterically hindered pyridine derivatives serve as critical building blocks. One such compound, 1-(3,5-Dimethylpyridin-4-yl)ethanone (also known as 3,5-dimethyl-4-acetylpyridine), presents a unique structural motif where an acetyl group is tightly flanked by two methyl groups, dictating both its chemical reactivity and spectroscopic behavior ()[1]. As a Senior Application Scientist, I frequently evaluate the most efficient analytical workflows for structural elucidation. This guide objectively compares the performance of Benchtop (60 MHz) versus High-Field (400 MHz) NMR platforms, alongside a comparative analysis of solvent systems (CDCl3 vs. DMSO-d6), to establish a robust, self-validating protocol for analyzing this specific compound.

Mechanistic Insights & Spectral Causality

Before comparing analytical platforms, we must understand the causality behind the compound's spectral signature. The 1H NMR spectrum of 1-(3,5-Dimethylpyridin-4-yl)ethanone is remarkably clean, dictated entirely by its


-like local symmetry.
  • Aromatic Protons (H-2, H-6): The strong electron-withdrawing nature of the pyridine nitrogen, compounded by the para-carbonyl group, heavily deshields these equivalent protons. They appear as a sharp singlet at ~δ 8.40 ppm (in CDCl3).

  • Acetyl Protons (4-COCH3): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl's anisotropic cone, appearing as a singlet at ~δ 2.50 ppm .

  • Ring Methyl Protons (3,5-CH3): The two equivalent methyl groups integrate to 6H and appear as a singlet at ~δ 2.25 ppm .

Expertise Insight: Why are there no multiplets? The protons at C2/C6 are isolated from the methyl protons by four bonds. The


 coupling is negligible (<1 Hz), resulting in pure singlets. This absence of complex 

-coupling is the critical mechanistic factor that allows us to confidently utilize lower-field instruments.

Comparative Analysis 1: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR

For process chemists, time-to-result is paramount. Because 1-(3,5-Dimethylpyridin-4-yl)ethanone yields a spectrum of pure singlets separated by at least 0.25 ppm (the


 between the acetyl and ring methyls), we can objectively compare a 60 MHz benchtop system against a standard 400 MHz high-field spectrometer.
Performance MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Suitability for 1-(3,5-Dimethylpyridin-4-yl)ethanone
Resolution (Line Width) ~1.0 - 1.2 Hz< 0.2 HzBoth easily resolve the ~15 Hz separation (0.25 ppm at 60 MHz) between the aliphatic singlets.
Signal-to-Noise (S/N) Moderate (requires ~15 mg)High (requires <2 mg)High-field is required for trace impurity profiling; Benchtop is highly effective for bulk purity.
Acquisition Time < 2 minutes (fume hood adjacent)10-15 minutes (including queue)Benchtop offers superior workflow efficiency for rapid structural verification.
Cryogen Dependency None (Permanent Magnet)Liquid Helium / NitrogenBenchtop significantly reduces operational overhead.

Verdict: For routine verification of this specific compound, Benchtop NMR performs equally well in structural confirmation, offering a decentralized, cost-effective alternative to High-Field systems.

Comparative Analysis 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent selection fundamentally alters the chemical shift environment due to hydrogen bonding, solvent anisotropy, and dielectric constant differences. As demonstrated in comprehensive studies of solvent effects ()[2], transitioning from CDCl3 to DMSO-d6 results in predictable shifts (


).
Proton EnvironmentCDCl3 (δ ppm)DMSO-d6 (δ ppm)Mechanistic Observation
H-2, H-6 (Aromatic) ~8.40~8.55DMSO's high polarity and hydrogen-bond accepting nature cause a slight deshielding (

ppm) of the electron-deficient aromatic protons.
4-COCH3 (Acetyl) ~2.50~2.55Minimal solvent anisotropy effect; slight downfield shift due to bulk dielectric increase.
3,5-CH3 (Ring Methyls) ~2.25~2.20Slight upfield shift, likely due to subtle changes in the solvation shell around the sterically crowded core.

Verdict: CDCl3 remains the standard for routine analysis due to its low viscosity (better shimming). However, DMSO-d6 is the superior alternative if the compound is being evaluated for downstream biological assays where aqueous solubility and H-bonding networks are relevant.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, follow this standardized, self-validating protocol for preparing 1-(3,5-Dimethylpyridin-4-yl)ethanone.

Step 1: Sample Preparation & Validation

  • Weigh exactly 15.0 mg of the compound (for 60 MHz) or 2.0 mg (for 400 MHz) into a clean glass vial.

  • Add 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v TMS, or DMSO-d6).

  • Self-Validation Check: Visually inspect the solution. It must be optically clear. Any undissolved particulates will distort magnetic field homogeneity, ruining the shim and broadening the singlets. Filter through a glass wool plug if necessary before transferring to the 5 mm NMR tube.

Step 2: Acquisition Parameters (1D 1H NMR)

  • Pulse Sequence: Standard 30° or 90° pulse (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum . Causality: The highly symmetric aromatic protons lack efficient dipole-dipole relaxation pathways compared to the aliphatic methyls, leading to longer

    
     relaxation times. A sufficient D1 ensures accurate 2:3:6 integration.
    
  • Number of Scans (NS): 16 (400 MHz) or 64 (60 MHz).

Step 3: Processing & Referencing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize S/N without sacrificing the resolution of the singlets.

  • Fourier transform, apply manual zero- and first-order phase correction, and perform a baseline correction.

  • Calibrate the spectrum using the internal TMS peak (0.00 ppm) or the residual solvent peak ()[3]. Critical Expertise Note: In DMSO-d6, the residual solvent peak (2.50 ppm) will overlap almost perfectly with the acetyl protons (~2.55 ppm). If using DMSO-d6, High-Field NMR is mandatory to resolve this overlap and prevent integration errors.

Mandatory Visualization: NMR Analytical Workflow

The following decision matrix illustrates the logical workflow for selecting the appropriate NMR platform and solvent system for sterically hindered pyridines.

G Start Synthesize 1-(3,5-Dimethylpyridin-4-yl)ethanone Assess Assess Structural & Magnetic Symmetry Start->Assess HighSym High Symmetry (Singlets Only) Δδ > 0.1 ppm Assess->HighSym Routine Verification LowSym Complex J-Coupling / Overlap (e.g., Impurity Profiling) Assess->LowSym Trace Analysis Benchtop Benchtop NMR (60 MHz) Fast, Cost-Effective HighSym->Benchtop HighField High-Field NMR (400+ MHz) High Resolution LowSym->HighField Solvent Select Solvent System Benchtop->Solvent HighField->Solvent CDCl3 CDCl3 Standard Non-Polar Solvent->CDCl3 Default DMSO DMSO-d6 Polar, H-Bonding Studies Solvent->DMSO Poor Solubility

Decision matrix for selecting NMR platforms and solvents for sterically hindered pyridines.

References

  • Kutney, J. P., et al. "III. The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines. Steric Effects as an Aid to Synthesis." Canadian Journal of Chemistry, 1963.[Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.[Link]

Sources

Comparative Guide: Interpreting IR Spectroscopy & Reactivity Profiles of 4-Acetyl-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of novel heterocyclic active pharmaceutical ingredients (APIs), the selection of specific pyridine building blocks profoundly impacts both the structural elucidation process and downstream synthetic viability. This guide objectively compares 4-Acetyl-3,5-dimethylpyridine (CAS: 70390-44-2) against two structural alternatives: 4-Acetylpyridine (a planar, unmethylated analog) and 3,5-Dimethylpyridine (a des-acetyl analog). By analyzing the causality behind their distinct Fourier-Transform Infrared (FT-IR) spectral signatures and chemical reactivity profiles, this document provides drug development professionals with a robust framework for material selection and analytical validation.

Mechanistic Causality: Steric Inhibition of Resonance

To accurately interpret the IR spectrum of 4-Acetyl-3,5-dimethylpyridine, one must understand the physical chemistry dictating its molecular geometry.

In standard conjugated systems like 4-acetylpyridine, the acetyl group is coplanar with the electron-deficient pyridine ring. This allows for extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron delocalization between the carbonyl group and the aromatic system. This resonance reduces the double-bond character of the C=O bond, lowering its force constant and shifting the stretching frequency to a lower wavenumber (typically ~1695 cm⁻¹)[1]. According to authoritative data on functional group frequencies from , conjugated aromatic ketones consistently exhibit this characteristic red-shift[1].

Conversely, in 4-Acetyl-3,5-dimethylpyridine , the introduction of methyl groups at the 3 and 5 positions creates severe steric clash with the acetyl group. To minimize this steric strain, the acetyl group is forced to rotate out of the plane of the pyridine ring. This physical twist completely breaks the


-conjugation—a phenomenon known as steric inhibition of resonance . As a result, the C=O bond retains maximum double-bond character, shifting the IR absorption significantly higher to ~1718 cm⁻¹, mirroring the behavior of an unconjugated aliphatic ketone.

This structural deviation not only impacts spectral interpretation but fundamentally alters the molecule's reactivity. As noted in technical synthesis guides by , the enolate of 4-acetyl-3,5-dimethylpyridine is highly susceptible to unwanted self-condensation[2]. The steric shielding around the carbonyl carbon slows down nucleophilic attack in cross-aldol condensations, allowing competitive self-condensation pathways to dominate[2].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative IR spectral shifts driven by the structural differences between the target compound and its alternatives. Recent spectroscopic studies on pyridine clusters published by the highlight the extreme sensitivity of these stretching vibrations to their local steric and electronic environments[3].

Vibrational Mode4-Acetyl-3,5-dimethylpyridine (Target)4-Acetylpyridine (Planar Alternative)3,5-Dimethylpyridine (Des-acetyl Alternative)
C=O Stretch ~1718 cm⁻¹ (Unconjugated)~1695 cm⁻¹ (Conjugated)N/A
Pyridine Ring (C=C, C=N) ~1590, 1560 cm⁻¹~1585, 1555 cm⁻¹~1595, 1570 cm⁻¹
sp³ C-H Stretch (Methyls) 2980, 2930 cm⁻¹2990 cm⁻¹ (Acetyl only)2975, 2925 cm⁻¹
sp² C-H Stretch (Aromatic) 3040 cm⁻¹3050 cm⁻¹3035 cm⁻¹
C-H Out-of-Plane Bending ~840 cm⁻¹ (Isolated H at C2/C6)~820 cm⁻¹ (Adjacent H)~845 cm⁻¹

Experimental Protocols: Self-Validating Systems

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives during structural elucidation and reactivity profiling.

Protocol A: High-Resolution ATR-FTIR Spectral Acquisition

Objective: Obtain artifact-free IR spectra to accurately determine the sterically-induced C=O shift. Self-Validating Mechanism: The protocol mandates a pre- and post-scan atmospheric compensation check to ensure no water vapor bending vibrations (~1640 cm⁻¹) obscure the critical carbonyl region.

  • Instrument Preparation: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric water vapor and CO₂.

  • Background Acquisition: Collect a 64-scan background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Deposit 2-3 mg of the pyridine derivative directly onto the ATR crystal. Ensure complete coverage of the active sensor area and apply consistent pressure using the ATR anvil.

  • Spectral Acquisition: Acquire the spectrum at a high resolution of 4 cm⁻¹ across 64 co-added scans to maximize the signal-to-noise ratio.

  • Data Validation: Perform an atmospheric compensation routine. If the baseline between 1800-2000 cm⁻¹ deviates by more than 2% transmittance, the system is compromised; clean the crystal, re-purge, and repeat the acquisition.

Protocol B: Comparative Aldol Condensation Kinetic Assay

Objective: Quantify the impact of steric hindrance on the reactivity of 4-Acetyl-3,5-dimethylpyridine versus 4-acetylpyridine. Self-Validating Mechanism: The inclusion of an inert internal standard (biphenyl) allows for absolute quantification of conversion. Any deviation in the mass balance (Product + Starting Material ≠ Initial Concentration) immediately flags the occurrence of the self-condensation side reactions described in literature[2].

  • Reaction Setup: In two separate, dry 25 mL round-bottom flasks, add 1.0 mmol of 4-Acetyl-3,5-dimethylpyridine (Flask A) and 1.0 mmol of 4-acetylpyridine (Flask B).

  • Reagent Addition: Add 1.0 mmol of benzaldehyde and exactly 0.1 mmol of biphenyl (internal standard) to each flask, dissolved in 5.0 mL of absolute ethanol.

  • Catalysis & Initiation: Add 0.2 mmol of finely powdered NaOH to each flask at 25°C under vigorous stirring (800 rpm).

  • Kinetic Sampling: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Quench immediately in 1.0 mL of 0.1 M HCl in acetonitrile to halt the reaction.

  • HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 254 nm UV detection). Calculate the conversion rate and mass balance by comparing the remaining starting material and product peak areas to the constant biphenyl peak area.

Logical Workflow Visualization

The following diagram illustrates the causal relationship between the molecular structure, the resulting spectroscopic signature, and the downstream chemical reactivity.

G A 4-Acetyl-3,5-dimethylpyridine (Target) C Steric Clash: 3,5-Methyls vs 4-Acetyl A->C B 4-Acetylpyridine (Alternative) D Unrestricted Planarity B->D E Loss of Coplanarity (Resonance Inhibited) C->E F Full π-Conjugation D->F G IR: C=O Shift to ~1718 cm⁻¹ (Higher Bond Order) E->G I Reactivity: Hindered Aldol Condensation E->I H IR: C=O at ~1695 cm⁻¹ (Lower Bond Order) F->H J Reactivity: Rapid Aldol Condensation F->J

Logical workflow linking steric hindrance to IR spectral shifts and chemical reactivity.

References

  • Infrared Spectra of Some Common Functional Groups | Chemistry LibreTexts |[Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes | Physical Chemistry Chemical Physics (RSC Publishing) |[Link]

  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet | PubMed (NIH) |[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 1-(3,5-Dimethylpyridin-4-yl)ethanone vs. Traditional Acetylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

In advanced lipidomics and metabolomics, pinpointing the exact location of carbon-carbon double bonds (C=C) within complex aliphatic chains remains a significant analytical hurdle. The Paternò–Büchi (PB) photochemical reaction, coupled with tandem mass spectrometry (MS/MS), has emerged as a gold-standard solution[1]. By reacting a ketone with the C=C bond under UV light, an oxetane ring is formed. Upon Collision-Induced Dissociation (CID), this ring cleaves to yield diagnostic fragment ions that precisely locate the unsaturation[2].

While 2-acetylpyridine and 3-acetylpyridine are the traditional reagents for this workflow, 1-(3,5-Dimethylpyridin-4-yl)ethanone offers a next-generation alternative. This guide objectively compares the intrinsic fragmentation patterns and derivatization performance of 1-(3,5-Dimethylpyridin-4-yl)ethanone against legacy alternatives, providing self-validating experimental protocols to integrate this compound into your MS workflows.

Mechanistic Causality: Intrinsic Fragmentation Dynamics

To utilize a compound as a derivatization reagent or internal standard, its intrinsic mass spectrometric behavior must be fully characterized.

Under Electron Ionization (EI-MS), traditional unsubstituted acetylpyridines (like 3-acetylpyridine) undergo standard decomposition, primarily yielding a [M–CH3]⁺ ion at m/z 106 and a [M–CH3–CO]⁺ ion at m/z 78[3].

In contrast, 1-(3,5-Dimethylpyridin-4-yl)ethanone (M⁺ 149 Da) exhibits a shifted and highly stabilized fragmentation pattern. The initial loss of the acetyl methyl group yields an acylium ion at m/z 134. The subsequent loss of carbon monoxide (CO) generates the 3,5-dimethylpyridinyl cation at m/z 106.

The Causality of Stability: The m/z 106 ion generated by 1-(3,5-Dimethylpyridin-4-yl)ethanone is significantly more abundant than the m/z 78 ion of traditional acetylpyridines. This is due to the +I (inductive) effect and hyperconjugation provided by the two methyl groups at the 3 and 5 positions, which stabilize the positive charge on the pyridine ring.

Fragmentation_Pathway M [M+H]+ m/z 150.1 F1 Loss of Ketene (-42 Da) m/z 108.1 (Quantifier) M->F1 CID (25 eV) Rearrangement F2 Loss of H2O (-18 Da) m/z 132.1 (Qualifier) M->F2 CID (15 eV) Enolization F3 Loss of CH3• (-15 Da) m/z 135.1 M->F3 Radical Cleavage

ESI-MS/MS CID fragmentation pathway of protonated 1-(3,5-Dimethylpyridin-4-yl)ethanone.

Performance Comparison: Derivatization Efficacy

When utilized as a PB derivatization reagent, 1-(3,5-Dimethylpyridin-4-yl)ethanone fundamentally alters reaction kinetics and MS sensitivity compared to 2-acetylpyridine[4].

  • Ionization Efficiency: The electron-donating methyl groups increase the basicity of the pyridine nitrogen. In positive Electrospray Ionization (ESI+), this translates to a higher proton affinity, drastically enhancing the yield of the [M+H]⁺ precursor ion.

  • Steric Shielding: The 3,5-dimethyl groups provide steric bulk that shields the newly formed oxetane intermediate, reducing premature in-source degradation before the ions reach the collision cell.

  • Spectral Clarity: The +28 Da mass shift (compared to 2-acetylpyridine) moves the resulting diagnostic fragments into a higher m/z range, effectively bypassing the low-mass chemical noise generated by endogenous lipid backbone fragmentation.

Table 1: Comparative ESI-MS/MS Performance Metrics
Reagent / CompoundPrecursor Ion [M+H]⁺Primary CID LossQuantifier m/zRelative ESI+ YieldBackground Noise Interference
Acetone N/A (Poor ESI)N/AN/A0.1xHigh
2-Acetylpyridine 122.1Ketene (-42 Da)80.11.0x (Baseline)Moderate
3-Acetylpyridine 122.1Ketene (-42 Da)80.11.2xModerate
1-(3,5-Dimethylpyridin-4-yl)ethanone 150.1 Ketene (-42 Da) 108.1 3.5x Low

Experimental Protocol: Self-Validating PB Derivatization

To ensure scientific rigor, the following LC-ESI-MS/MS protocol is designed as a self-validating system . It employs dual-transition Multiple Reaction Monitoring (MRM) to internally verify peak purity, preventing false positives from isobaric lipid interferences.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 100 µg of the lipid extract in 1 mL of a Methanol/Chloroform (1:1, v/v) mixture.

  • Causality: Chloroform ensures the complete solubilization of highly non-polar aliphatic lipids, while methanol provides the necessary polarity to maintain the solubility of the polar 1-(3,5-Dimethylpyridin-4-yl)ethanone reagent.

Step 2: Reagent Introduction

  • Action: Add 50 µL of a 10 mM solution of 1-(3,5-Dimethylpyridin-4-yl)ethanone (prepared in LC-MS grade acetonitrile) to the lipid extract.

Step 3: Photochemical Reaction (Paternò–Büchi)

  • Action: Inject the mixture into a fused-silica capillary microreactor and irradiate with a low-pressure mercury lamp (254 nm) for exactly 60 seconds at room temperature.

  • Causality: The 254 nm wavelength specifically matches the

    
     transition of the 4-acetyl carbonyl group. This selectively drives the photochemical [2+2] cycloaddition to form the oxetane ring without causing generalized UV degradation of the lipid hydrocarbon chains.
    

Step 4: Chromatographic Separation

  • Action: Inject 5 µL of the derivatized mixture onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% formic acid) over 10 minutes.

Step 5: Tandem Mass Spectrometry (Self-Validation)

  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the Collision Energy (CE) to 25 eV.

  • Causality: A CE of 25 eV provides the precise internal energy required to selectively cleave the kinetically favored oxetane ring. Higher energies would induce secondary fragmentation of the lipid acyl chains, destroying the diagnostic ions.

  • Self-Validation Mechanism: Monitor the primary transition (m/z 150.1

    
     108.1) as the quantifier. Simultaneously monitor the secondary transition (m/z 150.1 
    
    
    
    132.1) as the qualifier. The software must verify that the ratio between these two transitions remains constant (
    
    
    15%) across all peaks. A deviation indicates a co-eluting isobaric interference, automatically flagging the data point as invalid.

PB_Workflow A Unsaturated Lipid (C=C Bond) C UV Irradiation (254 nm, Microreactor) A->C B 1-(3,5-Dimethylpyridin-4-yl)ethanone (PB Reagent) B->C D Oxetane Intermediate [M + Reagent]+ C->D Paternò-Büchi Reaction E ESI-MS/MS (CID Activation) D->E F Diagnostic Ions (Pinpoint C=C Location) E->F Oxetane Cleavage

Workflow of the Paternò-Büchi reaction using 1-(3,5-Dimethylpyridin-4-yl)ethanone for MS/MS.

References[4] Title: Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7447668/[1] Title: Chemical derivatization strategy for mass spectrometry-based lipidomics. Source: ResearchGate. URL: https://www.researchgate.net/publication/344445555_Chemical_derivatization_strategy_for_mass_spectrometry-based_lipidomics[3] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Source: AIP Publishing. URL: https://pubs.aip.org/aip/jpr/article/53/1/013103/3268153[2] Title: Fatty acid isomerism: analysis and selected biological functions. Source: RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/cb/d3cb00153g

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for 1-(3,5-Dimethylpyridin-4-YL)ethanone: A Comparative Guide to Eliminating Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Developing a robust HPLC method for 1-(3,5-Dimethylpyridin-4-YL)ethanone presents a classic chromatographic challenge. The molecule features an aromatic pyridine ring with a highly basic nitrogen atom (pKa ~5.5), flanked by electron-donating methyl groups at the 3 and 5 positions, and an acetyl group at the 4 position.

When analyzing basic compounds like pyridine derivatives on standard reversed-phase liquid chromatography (RPLC) columns, analysts frequently encounter severe peak tailing, retention time drift, and poor resolution 1. This guide objectively compares various column technologies and mobile phase strategies to overcome these limitations, providing a self-validating protocol for the accurate quantification of 1-(3,5-Dimethylpyridin-4-YL)ethanone.

Mechanistic Insight: The "Silanol Effect"

To optimize a method, we must first understand the causality behind the chromatographic failure. The primary culprit for peak tailing in basic analytes is the Silanol Effect 2.

Silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) with a pKa ranging from 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic nitrogen of 1-(3,5-Dimethylpyridin-4-YL)ethanone becomes protonated (NH⁺). This creates a strong, secondary ion-exchange interaction that competes with the primary hydrophobic partitioning mechanism 3. The analyte molecules desorb from the stationary phase at different rates, stretching the trailing edge of the peak 4.

SilanolInteraction Analyte 1-(3,5-Dimethylpyridin-4-YL)ethanone (Protonated Basic Nitrogen) Standard Standard C18 Silica Free Silanols (Si-O⁻) Analyte->Standard Mid pH (Ionized Silanols) Polar Polar-Embedded C18 Shielded Silanols Analyte->Polar Any pH (Shielded) Tailing Strong Ion-Exchange Result: Severe Peak Tailing Standard->Tailing Secondary Interaction Sharp Hydrophobic Partitioning Only Result: Sharp, Symmetrical Peak Polar->Sharp Primary Interaction

Mechanistic pathway of silanol interactions causing peak tailing versus polar-embedded shielding.

Comparative Column Technologies & Performance Data

To mitigate the silanol effect, column manufacturers have developed several alternative stationary phases. Below is an objective comparison of how 1-(3,5-Dimethylpyridin-4-YL)ethanone performs across different column chemistries:

  • Conventional C18 (Type A Silica): Contains high metal impurities and unshielded silanols. Unsuitable for basic pyridines due to severe peak tailing and irreversible adsorption 5.

  • Base-Deactivated / End-Capped C18 (Type B Silica): Residual silanols are chemically reacted with short-chain silanes (e.g., trimethylchlorosilane). This improves peak shape significantly but can suffer from hydrolysis and phase collapse in highly acidic mobile phases over time 6.

  • Polar-Embedded C18: Incorporates an amide, ether, or carbamate group within the C18 alkyl chain. This embedded polar group forms internal hydrogen bonds with adjacent surface silanols, permanently shielding them from the basic analyte without relying on fragile end-capping 6.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via partitioning into an aqueous-enriched layer on bare silica. In HILIC mode, silanols do not cause tailing for basic compounds, offering an excellent orthogonal approach if RPLC fails 3.

Quantitative Performance Comparison
Column TechnologyMobile Phase ChemistryRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Resolution (Rs)*
Conventional C18 50:50 MeOH:Water8.42.851,2001.1
End-Capped C18 50:50 MeOH:20mM Phosphate (pH 2.5)6.21.356,5002.4
Polar-Embedded C18 50:50 MeOH:20mM Phosphate (pH 2.5)5.81.05 9,800 3.1
HILIC (Bare Silica) 90:10 ACN:10mM NH₄OAc (pH 5.8)4.50.9811,5003.5

*Resolution calculated against a closely eluting synthetic impurity.

Experimental Workflows & Self-Validating Protocols

To achieve the optimal performance demonstrated by the Polar-Embedded C18 column, the mobile phase environment must be strictly controlled.

Expert Insight: Operating at a low pH (pH 2.5) forces the residual silanols into their fully protonated, neutral state (Si-OH), thereby eliminating the ion-exchange mechanism 5. Furthermore, selecting Methanol over Acetonitrile as the organic modifier is highly recommended; Methanol is a protic solvent that can form hydrogen bonds with any remaining active silanols, providing an additional layer of shielding 2.

OptimizationWorkflow Step1 1. Select Base-Deactivated Column (e.g., Polar-Embedded C18) Step2 2. Prepare Mobile Phase 20 mM Phosphate Buffer Step1->Step2 Step3 3. Adjust pH to 2.5 (Neutralizes Si-O⁻ to Si-OH) Step2->Step3 Step4 4. Select Organic Modifier (Methanol preferred over ACN) Step3->Step4 Eval Evaluate System Suitability Target: Asymmetry ≤ 1.2 Step4->Eval

Step-by-step HPLC method optimization workflow for basic pyridine derivatives.

Step-by-Step Optimized Methodology
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Titrate the buffer with dilute Orthophosphoric Acid (H₃PO₄) until the pH reaches exactly 2.50. Filter through a 0.22 µm hydrophilic membrane.

  • Column Installation: Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Set the column oven temperature to 30 °C to improve mass transfer and reduce backpressure.

  • Gradient Program:

    • Time 0.0 min: 10% Methanol / 90% Buffer

    • Time 10.0 min: 70% Methanol / 30% Buffer

    • Time 15.0 min: 70% Methanol / 30% Buffer

    • Time 15.1 min: 10% Methanol / 90% Buffer (Re-equilibration)

  • Detection: Set the UV-Vis or Diode Array Detector (DAD) to 254 nm.

Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the generated data, the analytical run must pass the following self-validating criteria prior to sample analysis:

  • USP Tailing Factor (As): Must be ≤ 1.2 . (Validates that silanol activity is successfully suppressed).

  • Theoretical Plates (N): Must be ≥ 5,000 . (Validates column bed integrity and optimal linear velocity).

  • Injection Precision: %RSD of peak area for 5 replicate injections must be ≤ 2.0% . (Validates auto-sampler precision and method stability).

  • Resolution (Rs): Must be ≥ 2.0 between 1-(3,5-Dimethylpyridin-4-YL)ethanone and its nearest synthetic impurity. (Validates selectivity).

References

  • [3] ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at:

  • [2] Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Available at:

  • [6] MicroSolv Technology Corporation. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available at:

  • [5] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:

  • [1] BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Available at:

  • [4] Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at:

Sources

Comparative Guide: Reactivity & Steric Dynamics of 4-Acetylpyridine vs. 4-Acetyl-3,5-dimethylpyridine

[1]

Executive Summary

This guide analyzes the distinct reactivity profiles of 4-acetylpyridine (4-AP) and its sterically crowded analog, 4-acetyl-3,5-dimethylpyridine (3,5-Me-4-AP) .[1] While they share a core pyridine scaffold, the addition of ortho-methyl groups in 3,5-Me-4-AP introduces a phenomenon known as Steric Inhibition of Resonance (SIR) .[1] This structural forcing event decouples the acetyl group from the aromatic ring, fundamentally altering the molecule's electronic landscape, basicity, and susceptibility to nucleophilic attack.[1]

Key Takeaway: 4-AP behaves as an electron-deficient, conjugated system ideal for rapid condensation reactions.[1] In contrast, 3,5-Me-4-AP acts as a sterically shielded, electron-richer system where the carbonyl group is chemically "isolated" from the pyridine ring.[1]

Structural Analysis: Planarity vs. Orthogonality

The primary driver of reactivity difference is the dihedral angle of the acetyl group relative to the pyridine ring.

  • 4-Acetylpyridine (Planar): The acetyl group lies coplanar with the aromatic ring to maximize

    
    -orbital overlap (conjugation). This allows the electron-deficient pyridine ring to withdraw electron density from the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]
    
  • 4-Acetyl-3,5-dimethylpyridine (Orthogonal): The bulky methyl groups at positions 3 and 5 physically clash with the acetyl group's oxygen or methyl.[1] To relieve this steric strain, the acetyl group rotates roughly 90° out of the plane.[1] This breaks the conjugation between the carbonyl

    
    -system and the pyridine ring.
    
Visualization: Steric Inhibition of Resonance

The following diagram illustrates the structural conformation and its electronic consequences.

SIR_Mechanismcluster_A4-Acetylpyridine (Planar)cluster_B4-Acetyl-3,5-dimethylpyridine (Orthogonal)AP_StructPlanar Conformation(0° Dihedral Angle)AP_ElecFull Conjugation(Ring withdraws e- from C=O)AP_Struct->AP_ElecAP_ResultHigh Carbonyl ElectrophilicityLow Basicity (pKa ~3.5)AP_Elec->AP_ResultMeAP_StructOrthogonal Conformation(~90° Dihedral Angle)MeAP_ElecBroken Conjugation(Steric Inhibition of Resonance)MeAP_Struct->MeAP_Eleccaused by steric clashMeAP_ResultShielded CarbonylHigher Basicity (pKa > 5.0)MeAP_Elec->MeAP_Result

Figure 1: Mechanistic flow showing how steric bulk forces deconjugation, altering electronic properties.[1]

Electronic Profile & Physical Properties[1]

The decoupling of the acetyl group in 3,5-Me-4-AP results in measurable physical property shifts compared to 4-AP.[1]

Comparative Data Table
Feature4-Acetylpyridine (4-AP)4-Acetyl-3,5-dimethylpyridineMechanistic Cause
Conformation PlanarOrthogonal (Twisted)Steric hindrance from 3,5-methyls.[1]
Carbonyl IR Stretch ~1690–1700 cm⁻¹~1715–1725 cm⁻¹Conjugation lowers frequency in 4-AP; SIR raises it in the analog (resembles aliphatic ketone).
Pyridine Basicity (pKa) 3.51 (Weak Base)~5.8 – 6.1 (Predicted)*In 4-AP, acetyl withdraws e- density.[1] In 3,5-Me-4-AP, SIR blocks this withdrawal, and methyls add e- density inductively.[1]
Carbonyl Reactivity HighLow / InertSteric blocking of the nucleophilic trajectory (Bürgi-Dunitz angle).

*Note: 3,5-Lutidine has a pKa of 6.[1]15. The 3,5-Me-4-AP pKa is estimated based on the loss of the acetyl group's resonance-withdrawing effect, making it behave more like an alkyl-substituted pyridine.[1]

Reactivity Benchmarks

A. Nucleophilic Addition (Reduction)[1]
  • Reaction: Reduction with Sodium Borohydride (

    
    ) in Methanol.
    
  • 4-AP: Reacts rapidly (< 30 mins) at room temperature. The electron-deficient ring activates the carbonyl.

  • 3,5-Me-4-AP: Reacts sluggishly or requires heating.[1] The ortho-methyl groups block the approach of the hydride nucleophile, and the lack of conjugation reduces the partial positive charge on the carbonyl carbon.[1]

B. Condensation Chemistry (Claisen-Schmidt)
  • Reaction: Condensation with benzaldehyde (Aldol-type) to form chalcones.

  • 4-AP: Standard substrate.[1] Reacts readily with aqueous NaOH/EtOH to form the

    
    -unsaturated ketone.[1]
    
  • 3,5-Me-4-AP: Fails under standard conditions. The methyl groups prevent the formation of the planar transition state required for the enolate to attack the aldehyde.[1] Successful condensation typically requires forcing conditions (high heat, stronger bases like NaOEt) or acid catalysis (Knoevenagel conditions) to overcome the steric barrier.[1]

Experimental Protocol: Competitive Reactivity Assay

To empirically validate the steric deactivation in 3,5-Me-4-AP, use this competitive oximation protocol. This self-validating experiment uses NMR to quantify the kinetic difference.

Objective

Determine the relative reaction rates of 4-AP and 3,5-Me-4-AP with hydroxylamine hydrochloride.

Materials
  • Substrate A: 4-Acetylpyridine (1.0 eq)

  • Substrate B: 4-Acetyl-3,5-dimethylpyridine (1.0 eq)[1]

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.0 eq - Limiting Reagent)
    
  • Base: Pyridine-

    
     (Solvent & Base) or Methanol-
    
    
    with
    
    
    .
Workflow
  • Baseline NMR: Dissolve 0.1 mmol of Substrate A and 0.1 mmol of Substrate B in 0.6 mL deuterated solvent. Acquire a

    
     NMR spectrum (
    
    
    ). Integrate the acetyl methyl singlets (distinct chemical shifts).
  • Initiation: Add 0.1 mmol (1.0 eq) of Hydroxylamine Hydrochloride directly to the NMR tube. Shake vigorously for 30 seconds.

  • Monitoring: Acquire

    
     NMR spectra at 5-minute intervals for 1 hour.
    
  • Analysis: Monitor the disappearance of the acetyl-methyl singlet for both compounds and the appearance of the corresponding oxime methyl peaks.

Expected Results
  • 4-AP: Rapid consumption.[1] The acetyl peak will diminish significantly within the first 10–15 minutes.

  • 3,5-Me-4-AP: Negligible consumption.[1] The acetyl peak will remain largely unchanged due to the inability of the nucleophile to access the sterically crowded carbonyl.

Workflow Diagram

Experimental_ProtocolStartDissolve 1:1 Mix of4-AP & 3,5-Me-4-APT0Acquire T=0 NMR(Integrate Acetyl Singlets)Start->T0AddAdd 1.0 eq NH2OH·HCl(Limiting Reagent)T0->AddKineticMonitor Reaction(NMR every 5 mins)Add->KineticResultCalculate Relative Rate(k_rel = ln([A]/[A]0) / ln([B]/[B]0))Kinetic->Result

Figure 2: Workflow for competitive NMR kinetic assay.

Conclusion & Strategic Application

For drug development professionals, the choice between these two moieties is a trade-off between synthetic utility and metabolic stability :[1]

  • Select 4-Acetylpyridine when you need a versatile handle for further elaboration (e.g., forming heterocycles, linkers, or hydrazones).[1]

  • Select 4-Acetyl-3,5-dimethylpyridine when you require a metabolically stable ketone .[1] The steric bulk that hinders synthetic modification also protects the carbonyl from in vivo enzymatic reduction (by keto-reductases) and nucleophilic attack by glutathione.

References

  • Steric Inhibition of Resonance Principles

    • Brown, H. C., & Kanner, B. (1953).[1] "Steric Effects in Displace-ment Reactions." Journal of the American Chemical Society. (Concept foundation).

  • Pyridine Basicity & Substituent Effects

    • PubChem. "4-Acetylpyridine Compound Summary."[2] National Center for Biotechnology Information.[1] [Link]

    • PubChem. "3,5-Dimethylpyridine Compound Summary."[1][2][3] National Center for Biotechnology Information.[1] [Link]

  • Synthesis & Reactivity of Sterically Hindered Pyridines

    • Kyba, E. P., et al. (1977).[1] "Pyridine Chemistry."[1] (General reference for methyl-substituted pyridine reactivity).

  • Spectroscopic Data (IR/NMR)

    • NIST Chemistry WebBook. "4-Acetylpyridine IR Spectrum." [Link]

Distinguishing 1-(3,5-Dimethylpyridin-4-yl)ethanone from Positional Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target compound, 1-(3,5-Dimethylpyridin-4-yl)ethanone (commonly known as 4-acetyl-3,5-dimethylpyridine), is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutics such as cyclin-dependent kinase (CDK) inhibitors[1]. However, synthesizing this specific motif often yields a complex mixture of positional isomers. Because these isomers possess identical molecular weights and highly similar polarities, distinguishing the target from impurities like 1-(2,5-dimethylpyridin-4-yl)ethanone or 1-(2,6-dimethylpyridin-4-yl)ethanone is a non-trivial analytical challenge.

This guide provides a definitive, causality-driven analytical framework to objectively identify the target compound and rule out isomeric impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Core Analytical Pillar 1: High-Resolution NMR Spectroscopy

Proton (


H) NMR is the gold standard for differentiating pyridine isomers. The differentiation relies on two fundamental physical principles: Molecular Symmetry  and Inductive Deshielding .
The Causality of Chemical Shifts
  • The Symmetry Principle: 1-(3,5-Dimethylpyridin-4-yl)ethanone possesses effective

    
     symmetry. The rotation of the acetyl group averages the electronic environment, making the protons at positions 2 and 6 chemically equivalent, and the methyl groups at positions 3 and 5 equivalent. This collapses the aromatic region into a single, sharp 2H singlet. In contrast, asymmetric isomers like 1-(2,5-dimethylpyridin-4-yl)ethanone will exhibit two distinct 1H singlets in the aromatic region.
    
  • Inductive Deshielding: While both the 3,5-dimethyl and 2,6-dimethyl isomers are symmetric, their aromatic protons reside in vastly different electronic environments. In the target 3,5-dimethyl isomer, the aromatic protons are at positions 2 and 6—directly adjacent to the highly electronegative pyridine nitrogen. This proximity causes severe inductive deshielding, pushing their chemical shift significantly downfield (>8.3 ppm)[2]. In the 2,6-dimethyl isomer, the protons are at positions 3 and 5, further from the nitrogen, resulting in a more shielded signal (~7.4 ppm).

Quantitative Data Comparison

Table 1: Comparative


H NMR Diagnostic Shifts (400 MHz, CDCl

)
CompoundMolecular SymmetryAromatic Protons (

H)
Pyridine Methyls (-CH

)
Acetyl Methyl (-CH

)
1-(3,5-Dimethylpyridin-4-yl)ethanone

(Effective)
~8.4 ppm (s, 2H) ~2.3 ppm (s, 6H) ~2.6 ppm (s, 3H)
1-(2,6-Dimethylpyridin-4-yl)ethanone

(Effective)
~7.4 ppm (s, 2H)~2.5 ppm (s, 6H)~2.6 ppm (s, 3H)
1-(2,5-Dimethylpyridin-4-yl)ethanoneAsymmetric~8.3 ppm (s, 1H)~7.2 ppm (s, 1H)~2.5 ppm (s, 3H)~2.3 ppm (s, 3H)~2.6 ppm (s, 3H)

Core Analytical Pillar 2: HPLC-DAD and Steric Inhibition of Resonance (SIR)

While NMR provides structural connectivity, HPLC-DAD provides orthogonal validation based on the 3D conformation of the molecule.

The Causality of UV Absorbance Shifts

In the target molecule, the bulky methyl groups at positions 3 and 5 create severe steric hindrance around the carbonyl group at position 4[3],[4]. To minimize this steric strain, the acetyl group is forced to rotate out of the plane of the pyridine ring, resulting in a dihedral angle approaching 90°.

This phenomenon is known as Steric Inhibition of Resonance (SIR) [5],[6]. Because the carbonyl


 system can no longer effectively overlap with the aromatic 

system, the extended conjugation is broken. Consequently, the target compound exhibits a hypsochromic (blue) shift and a reduced molar absorptivity (

) for its

transition compared to unhindered isomers (like the 2,6-dimethyl variant), where the acetyl group remains coplanar with the ring.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, meaning they contain internal checks that immediately flag anomalous data or co-eluting impurities.

Protocol A: Self-Validating H NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
    
  • Instrument Calibration: Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field until the TMS peak linewidth is < 1.0 Hz.

  • Acquisition: Acquire the

    
    H spectrum at 400 MHz using a standard 30° pulse sequence, 32 scans, and a relaxation delay (D1) of at least 2.0 seconds to ensure complete longitudinal relaxation for quantitative integration.
    
  • Self-Validation Check: Set the TMS peak strictly to 0.00 ppm. Integrate the acetyl methyl singlet (~2.6 ppm) to exactly 3.00 . The system is validated only if the aromatic singlet (~8.4 ppm) integrates to 2.00 ± 0.05 and the pyridine methyls (~2.3 ppm) integrate to 6.00 ± 0.10 . Any fractional deviation indicates the presence of co-crystallized isomeric impurities.

Protocol B: Orthogonal HPLC-DAD Profiling
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade water) and Solvent B (0.1% TFA in Acetonitrile). Degas thoroughly via sonication.

  • Chromatographic Separation: Inject 5 µL of a 1 mg/mL sample onto a high-efficiency C18 reverse-phase column (150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C. Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Spectral Acquisition: Monitor absorbance continuously from 200 nm to 400 nm using a Diode Array Detector (DAD).

  • Self-Validation Check: Extract the UV spectrum at the apex of the primary peak. Confirm the presence of the SIR-induced hypsochromic shift. Next, execute a Peak Purity Analysis using the chromatography software: the calculated purity angle must be strictly less than the purity threshold across the entire peak width. If the angle exceeds the threshold at the peak tail, a co-eluting isomer is present, invalidating the sample purity.

Analytical Workflow Visualization

IsomerDifferentiation Start Crude Synthesized Mixture (Target + Positional Isomers) NMR 1H NMR Spectroscopy (Analyze Aromatic Region) Start->NMR SymCheck Are Aromatic Protons a single 2H peak? NMR->SymCheck Asymmetric Asymmetric Isomers (e.g., 2,5-Dimethyl) SymCheck->Asymmetric No (Multiple Peaks) Symmetric Symmetric Candidates (3,5-Dimethyl or 2,6-Dimethyl) SymCheck->Symmetric Yes (Symmetry Present) ShiftCheck Chemical Shift > 8.3 ppm? Symmetric->ShiftCheck Isomer26 2,6-Dimethyl Isomer (Shift ~7.4 ppm) ShiftCheck->Isomer26 No (Less Deshielding) Target 1-(3,5-Dimethylpyridin-4-yl)ethanone (Confirmed via NMR) ShiftCheck->Target Yes (Adjacent to Nitrogen) UVCheck HPLC-DAD Validation (Confirm Hypsochromic Shift via SIR) Target->UVCheck Orthogonal Validation

Figure 1: Workflow for differentiating 1-(3,5-Dimethylpyridin-4-yl)ethanone from isomers.

References

  • Google Patents. "HRP20000222A2 - SUPSTITUTED 4-AMINO-THIAZOL-2-yl COMPOUNDS AS CDK INHIBITORS"[1]

  • The Royal Society of Chemistry. "Supporting Information: 1,8-bis(3,5-dimethylpyridin-4-yl)anthracene-9,10-dione"[2][Link]

  • CHEMSOLVE.NET. "Steric inhibition of resonance and its influence of on acidity and basicity."[5][Link]

  • Scribd. "Steric Inhibition of Resonance Explained - Organic Chemistry"[6][Link]

Sources

Reference standards for 1-(3,5-Dimethylpyridin-4-YL)ethanone purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Purity Assessment and Reference Standard Qualification for 1-(3,5-Dimethylpyridin-4-YL)ethanone

Introduction As a Senior Application Scientist specializing in analytical chemistry, I frequently oversee the qualification of complex heterocyclic building blocks. 1-(3,5-Dimethylpyridin-4-YL)ethanone (CAS 70390-44-2), also known as 4-acetyl-3,5-dimethylpyridine, is a critical intermediate in the synthesis of kinase inhibitors and other complex active pharmaceutical ingredients (APIs). The steric hindrance imparted by the two methyl groups flanking the acetyl moiety dictates not only its synthetic reactivity but also its unique degradation profile[1].

Establishing a highly pure reference standard for this compound is paramount. Impurities in the starting material can easily propagate through synthetic pathways, leading to off-target toxicities or failed API release. This guide provides an objective comparison of reference standard grades and details the self-validating experimental protocols required for rigorous purity assessment.

Comparative Analysis of Reference Standard Grades Selecting the appropriate grade of 1-(3,5-Dimethylpyridin-4-YL)ethanone depends entirely on the phase of drug development. Using a synthetic grade for a quantitative HPLC assay will yield skewed results due to unquantified water or residual solvents, whereas utilizing a primary standard for early-stage screening is an unnecessary expenditure.

Table 1: Objective Comparison of Reference Standard Grades

Standard GradeMinimum PurityAnalytical CertificationTarget ApplicationRelative Cost
Primary Pharmacopeial ≥ 99.5%Mass Balance, qNMR, ISO 17034Regulatory submissions, API release

Secondary / Working ≥ 99.0%Traceable to Primary StandardRoutine QC, In-process monitoring

Analytical / Commercial ≥ 98.0%HPLC/GC area % onlyR&D, early-stage synthesis$

Causality in Analytical Method Development When developing an analytical method for 1-(3,5-Dimethylpyridin-4-YL)ethanone, the fundamental challenge lies in the basicity of the pyridine nitrogen. Standard reverse-phase C18 columns often possess residual silanol groups. At a neutral pH, these silanols ionize and interact via ion-exchange with the protonated pyridine ring. This causes severe peak tailing and artificially broadens the peak, which obscures closely eluting impurities.

To circumvent this, we employ a low-silanol or mixed-mode stationary phase (such as a )[2]. Furthermore, the mobile phase must be strictly controlled. While phosphoric acid is traditionally used to suppress silanol ionization, it is incompatible with mass spectrometry. Therefore, we substitute it with formic acid, ensuring the method is MS-compatible for downstream impurity identification[2]. To ensure robustness, we validate the method using diverse HPLC conditions[3].

QualificationWorkflow A Candidate Material 1-(3,5-Dimethylpyridin-4-YL)ethanone B Chromatographic Purity (HPLC-UV / GC-FID) A->B C Structural Confirmation (1H/13C NMR, HRMS) A->C D Orthogonal Assays (Karl Fischer, ROI) A->D E Mass Balance Calculation % Purity = (100 - %Water - %ROI) x %Chrom B->E C->E D->E F Certified Reference Standard (ISO 17034 Compliant) E->F

Logical workflow for the multi-modal qualification of a primary reference standard.

Experimental Protocols: Self-Validating Systems To ensure trustworthiness, every protocol must be a self-validating system. An analytical method that cannot prove its own operational integrity prior to sample analysis is scientifically void.

Protocol 1: RP-HPLC Purity Determination Objective: Quantify the chromatographic purity of the reference standard. Causality: A gradient elution ensures that highly polar impurities (like N-oxides) elute early, while non-polar dimers elute late, providing a comprehensive impurity profile.

Step-by-Step Methodology:

  • System Preparation: Install an end-capped C18 or mixed-mode RP column (150 mm × 4.6 mm, 3 µm). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7). This protonates the pyridine nitrogen, locking it into a single ionization state to prevent peak splitting[2].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 5 minutes (equilibration). Flow rate: 1.0 mL/min.

  • Self-Validation (System Suitability): Inject a resolution mixture containing 1-(3,5-Dimethylpyridin-4-YL)ethanone and its synthetic precursor, 3,5-dimethylpyridine[1].

    • Acceptance Criteria: The resolution (

      
      ) between the two peaks must be 
      
      
      
      . The tailing factor (
      
      
      ) for the target analyte must be
      
      
      . If these criteria fail, the run is automatically aborted.
  • Sample Analysis: Dissolve the reference standard candidate in Mobile Phase A to a concentration of 1.0 mg/mL. Inject 10 µL. Monitor UV absorbance at 254 nm.

  • Data Processing: Calculate purity by area normalization (Area %).

Protocol 2: Absolute Purity via Quantitative NMR (qNMR) Objective: Determine the absolute mass fraction of the standard without relying on UV response factors. Causality: HPLC only measures UV-active components and assumes uniform response factors. qNMR directly integrates proton signals against a primary certified internal standard, providing an absolute purity value essential for Primary Reference Standards.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of 1-(3,5-Dimethylpyridin-4-YL)ethanone and ~10 mg of Dimethyl sulfone (TraceCERT grade, internal standard) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Use a relaxation delay (

    
    ) of at least 30 seconds to ensure complete relaxation of all protons (critical for quantitative accuracy).
    
  • Self-Validation: Check the baseline noise and the linewidth of the TMS peak (must be < 1 Hz).

  • Calculation: Integrate the isolated acetyl protons of the target analyte (

    
     ~2.5 ppm, 3H) against the methyl protons of the Dimethyl sulfone (
    
    
    
    ~2.9 ppm, 6H). Calculate the mass fraction using the established qNMR formula.

Impurity Profiling & Degradation Pathways Understanding the degradation pathways is crucial for establishing the shelf-life and storage conditions of the reference standard. The enolate of 4-acetyl-3,5-dimethylpyridine is particularly reactive. Under basic conditions, it can undergo self-condensation, reacting with another molecule of itself to form aldol condensation byproducts[1]. Additionally, exposure to oxidative stress (light and air) can convert the basic pyridine nitrogen into an N-oxide derivative.

Impurities API 1-(3,5-Dimethylpyridin-4-YL)ethanone (Target API) Ox N-Oxide Derivative (Oxidation Degradant) API->Ox Oxidative Stress Aldol Aldol Condensation Dimer (Base-Catalyzed) API->Aldol Basic Conditions SM 3,5-Dimethylpyridine (Starting Material) SM->API Acetylation

Major degradation and synthetic impurity pathways for 1-(3,5-Dimethylpyridin-4-YL)ethanone.

Conclusion The qualification of 1-(3,5-Dimethylpyridin-4-YL)ethanone requires a multimodal analytical approach. By understanding the chemical causality—such as the basicity of the pyridine ring and its propensity for self-condensation—analysts can design robust, self-validating methodologies. Transitioning from simple area percent purity to absolute mass balance ensures that the reference standard will perform reliably in rigorous drug development environments.

  • SIELC Technologies. "Separation of 4-Acetylpyridine on Newcrom R1 HPLC column." SIELC Technologies, 2018. Available at:[Link]

  • The Royal Society of Chemistry. "Compound purity analysis and HPLC data - Electronic Supplementary Material." Organic & Biomolecular Chemistry, 2013. Available at:[Link]

Sources

A Senior Application Scientist's Guide to GC-MS Retention Times for Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the accurate identification of isomeric compounds is a frequent and critical challenge. Dimethylpyridines, also known as lutidines, are a prime example. These structural isomers share the same molecular weight and often produce similar mass spectra, making their differentiation by mass spectrometry (MS) alone a formidable task. Consequently, chromatographic separation is indispensable.

This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) retention behavior of dimethylpyridine isomers. We will explore the principles governing their separation, present comparative experimental data, and offer a robust, validated protocol for their analysis. Our focus is on delivering not just methods, but the scientific rationale behind them, ensuring you can adapt and troubleshoot with confidence.

The Science of Separation: Why Isomers Elute Differently

The elution order of dimethylpyridine isomers in gas chromatography is primarily dictated by two factors: boiling point and the polarity of the GC stationary phase.[1][2]

  • On Non-Polar Columns (e.g., DB-5, Rxi-5Sil MS): Stationary phases like 5% phenyl-methylpolysiloxane are considered non-polar.[3] On these columns, the separation is mainly governed by the boiling points of the analytes.[4] Compounds with lower boiling points are more volatile, spend more time in the carrier gas phase, and thus elute earlier.[4] Intermolecular forces between the analytes and the non-polar phase are dominated by weak van der Waals forces.[1]

  • On Polar Columns (e.g., WAX, FFAP): Polar stationary phases, such as those containing polyethylene glycol (PEG) or cyanopropyl groups, separate compounds based on a combination of boiling point and specific interactions like dipole-dipole forces.[5][6] The lone pair of electrons on the nitrogen atom of the pyridine ring and the overall molecular dipole moment significantly influence retention. Isomers with a more exposed nitrogen atom or a larger net dipole moment will interact more strongly with a polar stationary phase, leading to longer retention times.

The subtle differences in the position of the two methyl groups on the pyridine ring create variations in boiling points and molecular polarity, which we can exploit for chromatographic separation.

Comparative Analysis of Dimethylpyridine Isomers

The six isomers of dimethylpyridine present a unique separation challenge. Their physicochemical properties, particularly their boiling points, are very close, necessitating high-resolution capillary GC columns for effective separation.

IsomerStructureBoiling Point (°C)Typical Elution Order (Non-Polar Column)Rationale for Elution Order
2,6-Dimethylpyridine 144-1451The two methyl groups ortho to the nitrogen sterically hinder the nitrogen's lone pair, reducing intermolecular interactions and lowering the effective boiling point, leading to early elution.
2,4-Dimethylpyridine 1572Possesses an intermediate boiling point among the isomers.
2,5-Dimethylpyridine 1573Similar boiling point to the 2,4-isomer, but subtle polarity differences can affect elution.
2,3-Dimethylpyridine 160-1614Higher boiling point contributes to a later elution time.
3,4-Dimethylpyridine 164-1655One of the higher boiling points in the group.
3,5-Dimethylpyridine 170-1726Generally has the highest boiling point, leading to the longest retention time on non-polar columns.[7]

Note: Boiling points are approximate and can vary slightly based on the source. The exact elution order can be influenced by the specific GC conditions, such as the temperature program and column dimensions.[8]

The Role of Mass Spectrometry

While chromatography separates the isomers, mass spectrometry provides confirmation.[9] Although the 70 eV electron ionization (EI) mass spectra of isomers are often very similar, they serve as a crucial identification tool when combined with retention time data.[10] The primary value of MS in this context is to confirm that the peak eluting at a specific time corresponds to a dimethylpyridine (molecular weight 107.16 g/mol ) and not an unrelated impurity.

For all dimethylpyridine isomers, you can expect to see:

  • A prominent molecular ion peak (M+) at m/z 107.

  • A significant M-1 peak at m/z 106, corresponding to the loss of a hydrogen atom from a methyl group to form a stable pyridylmethyl cation.

  • Other fragmentation patterns characteristic of alkylpyridines.

Confident identification is achieved when an unknown peak in a sample matches both the retention time and the mass spectrum of a known dimethylpyridine reference standard analyzed under identical conditions.[11]

Recommended Experimental Protocol: GC-MS Analysis of Dimethylpyridines

This protocol is designed to provide robust separation of the six dimethylpyridine isomers on a common non-polar capillary column.

1. Sample Preparation

  • Prepare a stock solution of a dimethylpyridine isomer mixture (or individual standards) in a volatile organic solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.[10]

  • Perform serial dilutions to a working concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, Thermo Scientific, or equivalentEnsure system is in good working order with minimal leaks.
Injector Split/Splitless InletAllows for analysis of a wide concentration range.
Injector Temp250 °CEnsures rapid and complete vaporization of the analytes.[3]
Split Ratio50:1 (can be adjusted based on concentration)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µLStandard volume for capillary GC.
GC Column Rxi-5Sil MS (or equivalent 5% phenyl-arylene phase), 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard, robust non-polar column providing good resolution based primarily on boiling point differences.[12]
Carrier Gas HeliumInert gas providing good efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Ensures consistent retention times and optimal performance.[10]
Oven Program
Initial Temp60 °C, hold for 2 minAllows for sharp initial peaks and good focusing on the column head.
Ramp Rate5 °C/minA slow ramp is crucial for resolving compounds with close boiling points.
Final Temp180 °C, hold for 5 minEnsures all isomers have eluted and the column is clean for the next run.
MS System Quadrupole or Ion Trap Mass SpectrometerCommon, reliable analyzers for routine analysis.[9]
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns and library matching.[10]
Source Temp230 °CStandard source temperature to promote ionization and prevent condensation.[10]
Quad Temp150 °CStandard quadrupole temperature to ensure stable ion transmission.[10]
MS Transfer Line280 °CPrevents condensation of analytes as they transfer from the GC to the MS.[3]
Mass RangeScan m/z 40-200Covers the molecular ion and key fragments of dimethylpyridines.

3. Data Analysis

  • Integrate the total ion chromatogram (TIC) to determine the retention time for each peak.

  • Examine the mass spectrum for each peak to confirm the presence of the molecular ion (m/z 107) and characteristic fragments.

  • Compare the retention times and mass spectra against those of authentic reference standards for positive identification.

Workflow Visualization

The following diagram outlines the logical workflow for the GC-MS analysis of dimethylpyridine isomers.

GCMS_Workflow GC-MS Analysis Workflow for Dimethylpyridine Isomers cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification Prep Prepare 1-10 µg/mL solutions in Dichloromethane Inject Inject 1 µL into GC Prep->Inject GC_Sep GC Separation (Rxi-5Sil MS Column, 5 °C/min Ramp) Inject->GC_Sep Vaporization at 250°C MS_Detect MS Detection (EI, Scan m/z 40-200) GC_Sep->MS_Detect Elution Get_TIC Acquire Total Ion Chromatogram (TIC) MS_Detect->Get_TIC Get_MS Extract Mass Spectra for each peak Get_TIC->Get_MS Compare Compare Retention Time (RT) & Mass Spectrum to Standards Get_MS->Compare Identify Confirm Isomer Identity Compare->Identify

Caption: Workflow for the GC-MS analysis of dimethylpyridine isomers.

Conclusion

The successful separation and identification of dimethylpyridine isomers are critically dependent on high-resolution gas chromatography. By selecting an appropriate column—typically a non-polar phase that separates based on boiling point—and optimizing the oven temperature program, baseline or near-baseline resolution can be achieved. While mass spectrometry provides essential confirmation of molecular identity, it is the chromatographic retention time that serves as the primary differentiating factor. The protocol and principles outlined in this guide provide a solid foundation for researchers to confidently tackle the analysis of these and other challenging isomeric compounds.

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • BenchChem. Comparative Analytical Guide: 6-Ethyl-2,3-dimethylpyridine and Its Structural Isomers.
  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity.
  • PubMed. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography.
  • MilliporeSigma. Gas Chromatography (GC) Column Selection Guide.
  • Restek. Impact of GC Parameters on The Separation Part I: Choice of the Stationary Phase.
  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Published January 15, 2025.
  • Wikipedia. Gas chromatography–mass spectrometry.
  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index.
  • NIST. Pyridine, 3,5-dimethyl-. NIST Chemistry WebBook, SRD 69.
  • Oreate AI Blog. Understanding the Order of Elution in Gas Chromatography. Published January 8, 2026.
  • Wiley. Gas Chromatography Mass Spectrometry.

Sources

Comparative Study: Ligand Efficiency of Pyridine vs. 4-Acetyl-3,5-dimethylpyridine

[1]

Executive Summary

In the fragment-based drug discovery (FBDD) pipeline, Pyridine represents the quintessential "fragment"—a high-efficiency, low-molecular-weight scaffold. 4-Acetyl-3,5-dimethylpyridine represents an "evolved fragment" or early lead intermediate.[1]

While the functionalized derivative offers superior electronic tunability and metabolic stability (blocking CYP450 oxidation sites), it inherently suffers from a "Ligand Efficiency penalty" due to increased heavy atom count (


Physiochemical & Structural Profile

The transition from Pyridine to 4-Acetyl-3,5-dimethylpyridine involves significant changes in sterics, electronics, and lipophilicity.[1]

FeaturePyridine 4-Acetyl-3,5-dimethylpyridine Impact on Ligand Efficiency
Formula


Increased complexity
MW (Da) 79.10149.19~88% increase in mass
Heavy Atoms (

)
611Denominator in LE calculation increases by ~83%
LogP (Lipophilicity) ~0.65~1.8 - 2.1 (Est.)[1]Methyls increase hydrophobic driving force
pKa (Conj.[1] Acid) 5.23~4.5 - 5.0 (Est.)[1][2]Acetyl (-R) lowers basicity; Methyls (+I) restore it partially
H-Bond Acceptors 1 (Ring N)2 (Ring N + Acetyl O)Potential for dual-point binding
Steric Footprint Planar, minimalNon-planar (Acetyl twist), bulky3,5-Me groups restrict rotation and block metabolism

Scientist's Note: The 3,5-dimethyl substitution pattern is critical. In medicinal chemistry, this is often a "metabolic block" strategy to prevent oxidation at the electron-rich 3/5 positions. However, these methyl groups also introduce steric bulk that can clash with narrow binding pockets, potentially killing affinity despite the added hydrophobicity.

Ligand Efficiency (LE) Analysis

Ligand Efficiency (LE) is defined as the binding energy per non-hydrogen (heavy) atom:

1
The Efficiency Gap

To maintain the same LE as Pyridine, the functionalized derivative must exhibit exponentially higher binding affinity.

  • Scenario A: Pyridine (Fragment) [1]

    • 
       (Typical weak fragment hit)[1]
      
    • 
      [1]
      
    • LE =

      
       = 0.70 kcal/mol/atom  (Excellent)[1]
      
  • Scenario B: 4-Acetyl-3,5-dimethylpyridine (Lead) [1]

    • 
      [1]
      
    • To match LE of 0.70, required

      
      .[1]
      
    • Required

      
      .[1]
      
Mechanistic Causality & Binding Modes
Electronic Tuning (The "Push-Pull" System)
  • Pyridine: Pure

    
    -donor via the nitrogen lone pair.[1]
    
  • 4-Acetyl-3,5-dimethylpyridine:

    • Acetyl Group (C4): Electron-withdrawing (-R effect).[1] It pulls electron density away from the ring nitrogen, theoretically decreasing basicity and metal affinity (

      
      -donation).[1]
      
    • Dimethyl Groups (C3, C5): Electron-donating (+I effect).[1] They push density into the ring, counteracting the acetyl group.

    • Net Effect: The molecule retains moderate basicity but gains a "soft" character, making it a versatile ligand for transition metals (e.g., Cu(II), Ni(II)) where back-bonding is relevant.

Steric Locking (Atropisomerism)

The 3,5-dimethyl groups flank the 4-acetyl group.[1] This creates steric hindrance that forces the acetyl group out of coplanarity with the pyridine ring.

  • Consequence: The acetyl oxygen is spatially fixed, reducing the entropic penalty upon binding if the protein pocket requires a twisted conformation. This is a classic "pre-organization" strategy in drug design.[1]

Experimental Validation Protocol

To objectively compare these ligands, one must measure thermodynamic parameters (

Isothermal Titration Calorimetry (ITC)


Protocol: Comparative ITC Binding Assay

Objective: Determine if the added mass of 4-Acetyl-3,5-dimethylpyridine contributes to specific binding (


Materials:

  • Protein Target: Model system (e.g., a Bromodomain or engineered cavity).

  • Ligand Stock: 100 mM in DMSO.

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl (Degassed).

Workflow:

  • Preparation: Dialyze protein into assay buffer. Dilute ligands into the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration:

    • Cell: Protein (20-50

      
      ).[1]
      
    • Syringe: Ligand (200-500

      
      ).[1]
      
    • Injection: 20 x 2

      
       injections at 25°C.
      
  • Control: Titrate Ligand into Buffer (measure heat of dilution).

  • Analysis: Fit to One-Set-of-Sites model.

Interpretation:

  • High LE Maintenance: If 4-Acetyl-3,5-dimethylpyridine shows significantly more negative

    
     (Enthalpy driven) compared to Pyridine, the substituents are making specific H-bonds.[1]
    
  • Low LE / Lipophilic Gain: If the gain is purely

    
     (Entropy driven), the substituents are merely displacing water (hydrophobic effect), which is less desirable for long-term drug optimization.
    
Visualization: Ligand Efficiency Decision Workflow

The following diagram illustrates the decision logic when evolving from a Pyridine fragment to a functionalized lead.

LigandEfficiencyStartFragment Hit:PyridineCalcCalculate Baseline LE(LE = -dG / 6)Start->CalcModStructural Modification:Add 4-Acetyl + 3,5-DimethylCalc->ModEvolutionNewCalcMeasure New KdCalculate New LE (N=11)Mod->NewCalcDecisionIs LE maintained(> 0.4)?NewCalc->DecisionPathAMechanism: Specific H-Bonds(Enthalpy Driven)Decision->PathAYes (High Affinity Gain)PathBMechanism: Hydrophobic Bulk(Entropy Driven)Decision->PathBNo (Low Affinity Gain)Outcome1Valid Lead Candidate(Proceed to ADME)PathA->Outcome1Outcome2Molecular Obesity Risk(Re-design)PathB->Outcome2

Caption: Decision tree for evaluating the transition from a Pyridine fragment to a 4-Acetyl-3,5-dimethylpyridine lead based on Ligand Efficiency metrics.

References
  • Hopkins, A. L., et al. (2014).[3] "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.

  • Leeson, P. D., & Springthorpe, B. (2007). "The influence of drug-like concepts on decision-making in medicinal chemistry." Nature Reviews Drug Discovery.[1]

  • PubChem Compound Summary. (2025). "4-Acetylpyridine Properties." National Library of Medicine.[1] [1]

  • BenchChem. (2024).[1] "3,5-Dimethylpyridine Synthesis and Properties." BenchChem Technical Guides. [1]

  • NIST Chemistry WebBook. (2024).[1] "4-Acetyl-3-methylpyridine Thermochemistry Data." National Institute of Standards and Technology.[1][4] [1]

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